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  • Product: trans-3-(2-Thenoyl)acrylic Acid
  • CAS: 71150-02-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Chemical Properties of trans-3-(2-Thenoyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the chemical properties of trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2), a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties of trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2), a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information with established principles of chemical reactivity and spectroscopic analysis for α,β-unsaturated keto-acids and thiophene-containing compounds. The guide covers the compound's structure, physicochemical properties, probable synthetic routes, expected spectroscopic characteristics, and predicted reactivity. Furthermore, it explores potential applications in drug development based on the bioactivity of analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and related molecules.

Introduction and Molecular Structure

trans-3-(2-Thenoyl)acrylic Acid is a bifunctional organic compound featuring a thiophene ring, an α,β-unsaturated ketone, and a carboxylic acid moiety. The "trans" designation refers to the stereochemistry of the substituents on the carbon-carbon double bond. The systematic IUPAC name for this compound is (2E)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid. Its unique structural features, particularly the conjugated system and the presence of multiple functional groups, are expected to impart a rich and versatile chemical reactivity.

The thenoyl group, consisting of a thiophene ring attached to a carbonyl group, is a known pharmacophore in various biologically active compounds. The acrylic acid backbone is also a common structural motif in molecules with diverse applications, including pharmaceuticals and polymers. The combination of these functionalities in a single molecule makes trans-3-(2-Thenoyl)acrylic Acid a compelling subject for further investigation.

Diagram 1: Molecular Structure of trans-3-(2-Thenoyl)acrylic Acid

Synthesis_of_trans-3-(2-Thenoyl)acrylic_Acid Reactant1 2-Acetylthiophene Reaction Condensation Reaction (e.g., Knoevenagel) Reactant1->Reaction Reactant2 Glyoxylic Acid Reactant2->Reaction Product trans-3-(2-Thenoyl)acrylic Acid Reaction->Product

Caption: A plausible synthetic pathway to trans-3-(2-Thenoyl)acrylic Acid.

Proposed Experimental Protocol: Condensation Reaction

This protocol is a generalized procedure based on the Knoevenagel condensation, which is commonly used for the synthesis of α,β-unsaturated acids. [1] Materials:

  • 2-Acetylthiophene

  • Glyoxylic acid

  • Piperidine (or another basic catalyst)

  • Pyridine (as solvent)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1 equivalent) and glyoxylic acid (1.1 equivalents) in pyridine.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality behind Experimental Choices:

  • Catalyst: A basic catalyst like piperidine is essential to deprotonate the α-carbon of 2-acetylthiophene, initiating the condensation with the aldehyde group of glyoxylic acid.

  • Solvent: Pyridine often serves as both a solvent and a basic catalyst in Knoevenagel condensations.

  • Acidification: The addition of hydrochloric acid during workup protonates the carboxylate salt formed under the basic reaction conditions, leading to the precipitation of the desired carboxylic acid.

Synthesis of a Key Precursor: 2-Thiopheneglyoxylic Acid

A potential precursor or related compound, 2-thiopheneglyoxylic acid, can be synthesized from 2-acetylthiophene via oxidation. A patented method describes the use of nitrosyl sulfuric acid as the oxidizing agent. [2]This highlights an alternative synthetic strategy that could be explored.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for trans-3-(2-Thenoyl)acrylic Acid, this section provides predicted spectroscopic features based on the analysis of its functional groups and analogous compounds. [3][4][5][6][7][8] Table 2: Predicted Spectroscopic Data for trans-3-(2-Thenoyl)acrylic Acid

TechniquePredicted Features
¹H NMR - Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting doublet of doublets or triplet splitting patterns characteristic of a 2-substituted thiophene ring. - Vinylic Protons: Two doublets in the region of δ 6.5-8.0 ppm, with a large coupling constant (J ≈ 15-18 Hz) indicative of a trans configuration. The proton β to the carbonyl group will be further downfield. - Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region: C=O of the ketone around δ 180-195 ppm and C=O of the carboxylic acid around δ 165-175 ppm. - Vinylic Carbons: Two signals between δ 120-150 ppm. - Thiophene Carbons: Four signals in the aromatic region (δ 125-150 ppm).
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹. - C-H Stretch (Aromatic/Vinylic): Signals above 3000 cm⁻¹. - C=O Stretch (Ketone): A strong, sharp peak around 1650-1680 cm⁻¹ (conjugated). - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹ (conjugated). - C=C Stretch: A medium intensity peak around 1600-1640 cm⁻¹. - C-O Stretch (Carboxylic Acid): A strong band in the 1210-1320 cm⁻¹ region.
UV-Vis Expected to show strong absorption in the UV region (250-350 nm) due to the extended π-conjugated system encompassing the thiophene ring, the enone, and the carboxylic acid group.

Chemical Reactivity

The reactivity of trans-3-(2-Thenoyl)acrylic Acid is dictated by its three key functional groups: the α,β-unsaturated ketone, the carboxylic acid, and the thiophene ring. The conjugated system allows for 1,4- (conjugate) and 1,2- (direct) additions. [9][10][11] Diagram 3: Reactivity of α,β-Unsaturated Keto-Acids

Reactivity Molecule trans-3-(2-Thenoyl)acrylic Acid Nucleophilic_Addition Nucleophilic Addition (1,4- or 1,2-) Molecule->Nucleophilic_Addition Electrophilic_Addition Electrophilic Addition (to C=C) Molecule->Electrophilic_Addition Carboxylic_Acid_Reactions Carboxylic Acid Reactions (Esterification, Amidation) Molecule->Carboxylic_Acid_Reactions Thiophene_Reactions Thiophene Ring Reactions (Electrophilic Substitution) Molecule->Thiophene_Reactions

Caption: Overview of the potential reaction types for trans-3-(2-Thenoyl)acrylic Acid.

Nucleophilic Addition

The electron-withdrawing nature of the thenoyl and carboxyl groups makes the β-carbon of the acrylic acid moiety electrophilic and susceptible to nucleophilic attack (Michael addition or 1,4-conjugate addition). [12]

  • With soft nucleophiles (e.g., thiols, amines, cuprates): 1,4-addition is expected to be the predominant pathway. This reactivity is particularly relevant in a biological context, as the molecule could potentially act as a Michael acceptor and covalently modify nucleophilic residues (e.g., cysteine) in proteins. [13]* With hard nucleophiles (e.g., Grignard reagents, organolithiums): 1,2-addition to the ketone carbonyl is more likely.

Electrophilic Addition

While the carbon-carbon double bond is electron-deficient and thus deactivated towards many electrophiles, addition reactions (e.g., halogenation) can still occur under specific conditions. [14]

Reactions of the Carboxylic Acid

The carboxylic acid group can undergo standard transformations, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

  • Amidation: Reaction with an amine, typically via an activated intermediate (e.g., an acyl chloride), to form an amide.

  • Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Thiophene Ring

The thiophene ring can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating thenoyl group will direct incoming electrophiles primarily to the 4- and 5-positions of the ring.

Potential Applications in Drug Development

While there is no direct literature on the biological activity of trans-3-(2-Thenoyl)acrylic Acid, its structural components suggest several avenues for exploration in drug discovery.

  • Antimicrobial and Antifungal Activity: Thiophene-containing compounds are known to exhibit a broad range of antimicrobial and antifungal activities. [15]The thenoyl moiety, in particular, is present in some compounds with demonstrated biological effects.

  • Anticancer Activity: Many α,β-unsaturated carbonyl compounds exhibit anticancer properties, often through their ability to act as Michael acceptors and induce apoptosis or inhibit key signaling pathways. [16]* Enzyme Inhibition: The electrophilic nature of the molecule suggests it could be an irreversible inhibitor of enzymes that utilize a nucleophilic residue in their active site. [17]* Anti-inflammatory Activity: Some acrylic acid derivatives have shown anti-inflammatory properties. [18] Further research is warranted to screen trans-3-(2-Thenoyl)acrylic Acid for these and other potential biological activities. Its synthesis and subsequent biological evaluation could lead to the discovery of novel therapeutic agents.

Safety and Handling

Specific safety data for trans-3-(2-Thenoyl)acrylic Acid is not available. However, based on the properties of similar compounds like 3-(2-thienyl)acrylic acid, it should be handled with care. [3]It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

trans-3-(2-Thenoyl)acrylic Acid is a molecule with significant potential for further research in both synthetic and medicinal chemistry. This technical guide has provided a detailed overview of its core chemical properties, drawing upon available data and established chemical principles. While a lack of extensive experimental data necessitates a predictive approach for some properties, this guide serves as a robust starting point for researchers interested in exploring the synthesis, reactivity, and biological potential of this intriguing compound. The elucidation of its full chemical and biological profile through future experimental work is a promising avenue for discovery.

References

Sources

Exploratory

trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2): A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Application

Executive Summary In the landscape of modern drug discovery and organic synthesis, trans-3-(2-Thenoyl)acrylic acid (also known as (E)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid) serves as a critical bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, trans-3-(2-Thenoyl)acrylic acid (also known as (E)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid) serves as a critical bifunctional building block. Characterized by its α,β-unsaturated carbonyl system and a thiophene moiety, this compound acts as a potent Michael acceptor. Beyond its utility as a synthetic precursor for γ-thienyl-γ-amino acids and complex heterocycles, it has garnered significant attention in pharmacological research as a targeted microtubule inhibitor.

This whitepaper provides an in-depth, self-validating framework covering the physicochemical profiling, synthetic methodology, and biological assay protocols for trans-3-(2-Thenoyl)acrylic acid, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical properties of trans-3-(2-Thenoyl)acrylic acid is essential for predicting its behavior in both organic solvents during synthesis and aqueous buffers during biological assays. The following data summarizes its core quantitative metrics.

PropertyValueClinical/Synthetic Relevance
Chemical Name trans-3-(2-Thenoyl)acrylic AcidStandard IUPAC nomenclature.
CAS Number 71150-02-2Unique registry identifier.
Molecular Formula C₈H₆O₃SDefines stoichiometric calculations.
Molecular Weight 182.2 g/mol Ideal low-molecular-weight fragment.
Melting Point 152–153.5 °CCritical for purity validation post-crystallization.
Boiling Point 350.0 ± 38.0 °C (Predicted)Indicates high thermal stability.
Density 1.383 ± 0.06 g/cm³ (Predicted)Relevant for phase separations.
pKa 3.16 ± 0.10 (Predicted)Dictates ionization state in physiological pH (7.4).

Data supported by chemical property databases including .

Chemical Synthesis: Mechanistic Insights & Protocol

The most reliable and scalable route to trans-3-(2-Thenoyl)acrylic acid is the Friedel-Crafts acylation of thiophene using maleic anhydride. Thiophene, being an electron-rich heteroaromatic ring, is highly susceptible to electrophilic aromatic substitution.

Mechanistic Causality

Maleic anhydride is inherently a cis-alkene. When the anhydride ring opens upon electrophilic attack, the initial intermediate is the cis-isomer of the acid. However, steric repulsion between the bulky thenoyl group and the carboxylic acid is thermodynamically unfavorable. During the highly exothermic acidic quench and subsequent thermal recrystallization, the double bond undergoes rapid isomerization, falling into the thermodynamic sink of the trans (E) geometry.

Synthesis_Workflow Step1 Thiophene + Maleic Anhydride Step2 Friedel-Crafts Acylation (AlCl3 Catalyst) Step1->Step2 Electrophilic Activation Step3 Intermediate Complex Formation Step2->Step3 Ring Substitution Step4 Acidic Hydrolysis (Ice / HCl) Step3->Step4 Exothermic Quench Step5 trans-3-(2-Thenoyl)acrylic Acid (Crystallization) Step4->Step5 Thermodynamic Isomerization

Fig 1: Friedel-Crafts synthesis workflow for trans-3-(2-Thenoyl)acrylic Acid.

Protocol 1: Standardized Synthesis & Self-Validation

This protocol is adapted from established methodologies for thienyl-substituted acids as described by and analogous procedures in .

  • Preparation: In a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen line, dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Lewis Acid Activation: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq) in small portions. Causality: AlCl₃ is highly moisture-sensitive; slow addition prevents violent exothermic spikes that could lead to solvent boil-off or side-product formation.

  • Electrophilic Substitution: Add thiophene (1.1 eq) dropwise over 30 minutes. The solution will transition to a deep red-brown color, indicating the formation of the intermediate aluminum complex.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3, UV visualization at 254 nm).

  • Quenching: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic quench destroys the aluminum complex. The ice bath is mandatory because uncontrolled heat during hydrolysis can lead to the hydration of the α,β-unsaturated double bond, yielding β-thenoyllactic acid as a contaminant.

  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude yellow solid from hot toluene.

  • System Self-Validation (Crucial Step): Confirm the geometric structure via ¹H-NMR (in DMSO-d₆). The vinylic protons must present as two distinct doublets with a coupling constant (J) of 15.0–16.0 Hz . A J-value in this range definitively validates the trans configuration, whereas a J-value of 10–12 Hz would indicate a failed isomerization (retained cis geometry). Validate purity via melting point (target: 152–153.5 °C).

Pharmacological Application: Microtubule Inhibition

Beyond organic synthesis, trans-3-(2-Thenoyl)acrylic acid is classified as a targeted microtubule inhibitor , a property documented by major biochemical suppliers such as .

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. They are essential for maintaining cytoskeletal architecture and forming the mitotic spindle during cell division. By binding to tubulin, trans-3-(2-Thenoyl)acrylic acid disrupts the delicate balance of polymerization and depolymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.

Mechanism_Action M1 trans-3-(2-Thenoyl)acrylic Acid M2 Tubulin Heterodimer Binding M1->M2 Target Engagement M3 Inhibition of Polymerization M2->M3 Conformational Shift M4 Mitotic Spindle Disruption M3->M4 Cytoskeletal Collapse M5 G2/M Cell Cycle Arrest & Apoptosis M4->M5 Checkpoint Activation

Fig 2: Pharmacological mechanism of tubulin polymerization inhibition.

Protocol 2: In Vitro Tubulin Polymerization Assay

To experimentally validate the inhibitory efficacy of the synthesized compound, a kinetic absorbance assay is employed.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep the solution strictly on ice (4 °C) to prevent premature polymerization.

  • Compound Plating: Aliquot the tubulin solution into a pre-chilled 96-well half-area plate. Add trans-3-(2-Thenoyl)acrylic acid (dissolved in DMSO, final DMSO concentration <1%) at varying test concentrations (e.g., 1, 10, 50 µM).

    • Controls: Include Paclitaxel (10 µM) as a positive enhancer control, Colchicine (10 µM) as a positive inhibitor control, and 1% DMSO as the vehicle baseline.

  • Initiation: Add GTP to a final concentration of 1 mM in all wells. GTP hydrolysis provides the necessary energy for tubulin assembly.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-heated to 37 °C. Read the absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing the optical density at 340 nm. An effective inhibitor will flatten this curve relative to the vehicle control.

  • System Self-Validation (Cold Shift): After the 60-minute reading, lower the plate reader temperature back to 4 °C and monitor for an additional 20 minutes. Causality: True biological microtubules will rapidly depolymerize at 4 °C, causing the absorbance to drop back to baseline. If the absorbance remains high, the test compound caused non-specific protein denaturation or aggregation rather than specific tubulin interaction. This cold-shift step is the ultimate validation of assay integrity.

Downstream Applications in Drug Discovery

Because of its highly reactive α,β-unsaturated system, trans-3-(2-Thenoyl)acrylic acid is a prime candidate for conjugate (Michael) additions . Researchers frequently utilize this compound to synthesize enantiomerically pure γ-thienyl-γ-amino acids by reacting it with chiral amines (e.g., 1-phenylethylamine). These amino acid derivatives are critical substructural units found in various natural products and biologically potent pharmaceuticals, making CAS 71150-02-2 an invaluable asset in the medicinal chemist's toolkit.

References

  • MDPI. "Synthesis of Thienyl-Substituted Amino Acids via Friedel-Crafts Acylation." Source: Molecular Diversity Preservation International (ECSOC-5). URL:[Link]

  • Organic Syntheses. "Standardized Procedure for β-Benzoylacrylic Acid (Analogous Friedel-Crafts Methodology)." Source: Organic Syntheses, Coll. Vol. 3, p.109. URL: [Link]

Foundational

A Technical Guide to the Crystal Structure Determination of trans-3-(2-Thenoyl)acrylic Acid

This guide provides an in-depth technical overview of the methodologies and analytical considerations for determining the crystal structure of trans-3-(2-Thenoyl)acrylic Acid. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the methodologies and analytical considerations for determining the crystal structure of trans-3-(2-Thenoyl)acrylic Acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical workflow from crystal growth to structural analysis, emphasizing the causality behind experimental choices and the principles of structural validation.

trans-3-(2-Thenoyl)acrylic Acid (C₈H₆O₃S) is a molecule of interest due to its hybrid structure, incorporating a thiophene ring, a conjugated acrylic acid moiety, and a ketone.[1] Such features are common in pharmacologically active compounds, making a detailed understanding of its three-dimensional structure paramount. The solid-state structure, governed by intermolecular interactions, directly influences critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability, which are fundamental to drug efficacy and formulation.[2][3][4][5][6]

The determination of a molecule's crystal structure provides unambiguous proof of its atomic connectivity, conformation, and the intricate network of non-covalent interactions that dictate its packing in the solid state.[7][8] This knowledge is indispensable for structure-activity relationship (SAR) studies, polymorph screening, and intellectual property protection in the pharmaceutical industry.[2]

Section 1: The Foundation – Achieving High-Quality Single Crystals

The prerequisite for any successful single-crystal X-ray diffraction (SC-XRD) study is the availability of a high-quality single crystal.[9] The process of crystallization involves two main stages: nucleation and growth.[10] The goal is to control these stages to produce a single, well-ordered crystal, free of defects, and of a suitable size (typically 30-300 microns).[11] The overarching principle is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules the time to arrange themselves into a highly ordered crystal lattice.[12][13]

Experimental Protocol: Vapor Diffusion for Crystal Growth

Vapor diffusion is a highly effective and controlled method for crystallizing milligram quantities of small organic molecules.[12][14] It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is highly soluble).[7][12]

Step-by-Step Methodology:

  • Preparation of the Sample Solution: Dissolve 5-10 mg of purified trans-3-(2-Thenoyl)acrylic Acid in a minimal amount (e.g., 0.5 mL) of a suitable solvent (e.g., acetone or ethyl acetate) in a small, clean vial (the "inner vial").

  • Selection of the Anti-Solvent: Choose a more volatile solvent in which the compound is poorly soluble. For this system, a non-polar solvent like hexane or diethyl ether is a logical choice.

  • Assembly of the Crystallization Chamber: Place the open inner vial inside a larger vial or beaker (the "outer chamber"). Add a small volume (e.g., 2-3 mL) of the anti-solvent to the bottom of the outer chamber, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer chamber tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the sample solution.[10] This gradual change in solvent composition reduces the solubility of the compound, leading to slow crystallization over hours or days.

  • Monitoring and Harvesting: Monitor the vial periodically for the formation of clear, well-defined crystals. Once suitable crystals are observed, they should be carefully harvested using a spatula or a mounted loop.

Causality in Experimental Design
  • Solvent Choice: The selection of the solvent system is critical. The "good" solvent should fully dissolve the compound, while the "anti-solvent" should be miscible with the first solvent but should not dissolve the compound. The difference in vapor pressure between the two solvents drives the diffusion process.[12]

  • Rate of Diffusion: The rate of crystal growth must be slow to ensure a well-ordered lattice. This rate is controlled by the temperature (slower diffusion at lower temperatures) and the tightness of the seal on the outer chamber.[10][12] Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals, which are unsuitable for SC-XRD.[12]

Section 2: The Core Technique – Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[11][15] The technique is based on Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays scattered by the regularly spaced atomic planes within a crystal lattice.[15]

The SC-XRD Experimental Workflow

The process of data collection involves mounting a single crystal and rotating it in a focused beam of X-rays while recording the resulting diffraction pattern.[11]

SC_XRD_Workflow cluster_prep Crystal Handling cluster_data Data Collection cluster_process Data Processing cluster_solve Structure Solution & Refinement Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Using cryo-oil Center Center Crystal in X-ray Beam Mount->Center Collect Collect Diffraction Data Frames Center->Collect Rotate crystal (ω, φ, χ) Integrate Integrate Intensities Collect->Integrate Scale Scale & Merge Data Integrate->Scale Apply corrections Solve Solve Phase Problem Scale->Solve Refine Refine Atomic Model Solve->Refine Build model Validate Validate Structure Refine->Validate Check R-factors

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a thin fiber or loop, which is then attached to a goniometer head.[15]

  • Data Collection: The goniometer, which allows for precise rotation of the crystal, is placed within the diffractometer.[15] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[16]

  • Data Integration and Reduction: The collected images are processed to determine the position and intensity of each diffraction spot. These intensities are then corrected for various experimental factors and used to calculate the structure factor amplitudes, which are essential for solving the structure.[17]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phase information is lost. Computational methods (e.g., direct methods or Patterson methods) are used to generate an initial electron density map.[8]

  • Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.[17] The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for small molecules.

Section 3: Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. For trans-3-(2-Thenoyl)acrylic Acid, the analysis would focus on its molecular conformation and the supramolecular assembly driven by intermolecular forces.

Crystallographic Data

The fundamental description of a crystal structure is given by its unit cell parameters and space group. While a specific experimental structure for the title compound is not publicly available, a hypothetical dataset for a typical small organic molecule is presented for illustrative purposes.

ParameterValueDescription
Chemical FormulaC₈H₆O₃SThe constituent atoms of the molecule.[1]
Formula Weight182.20The molecular weight of the compound.[1]
Crystal SystemMonoclinicA crystal system defined by three unequal axes with one oblique angle.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)7.1, 12.5, 9.3The dimensions of the unit cell.
α, γ (°)90Angles of the unit cell.
β (°)98.5The non-90° angle in the monoclinic system.
Volume (ų)815The volume of a single unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the model and the data.
Intermolecular Interactions: The Drivers of Supramolecular Architecture

The crystal packing of trans-3-(2-Thenoyl)acrylic Acid is expected to be dominated by strong hydrogen bonds and potential π-π stacking interactions.

  • Hydrogen Bonding: The carboxylic acid functional group is a powerful hydrogen bond donor (-O-H) and acceptor (C=O).[18] In the solid state, carboxylic acids almost invariably form hydrogen-bonded dimers, creating a characteristic R²₂(8) ring motif.[18][19] This robust interaction is a primary driver of the crystal packing.

H_Bonding cluster_mol1 cluster_mol2 O1 O C1 C C1->O1 O1H O-H C1->O1H R1 R C1->R1 O2 O O1H->O2  H-Bond C2 C C2->O2 O2H H-O C2->O2H R2 R C2->R2 O2H->O1  H-Bond

Caption: Carboxylic acid dimer via hydrogen bonds.

  • π-π Stacking: The electron-rich thiophene ring provides a platform for π-π stacking interactions.[20] These interactions, where aromatic rings stack face-to-face or offset, contribute significantly to the overall lattice energy and stability of the crystal structure.[21] The presence of both a donor (thiophene) and acceptor (carbonyl-conjugated double bond) system could lead to complex and interesting electronic interactions within the crystal lattice.

Conclusion

The determination of the crystal structure of trans-3-(2-Thenoyl)acrylic Acid is a systematic process that begins with the careful growth of high-quality single crystals. The subsequent application of single-crystal X-ray diffraction provides a detailed, three-dimensional atomic map of the molecule. Analysis of this structure reveals the precise molecular conformation and, crucially, the network of intermolecular forces—primarily strong hydrogen bonding from the carboxylic acid groups and potential π-π stacking from the thiophene rings—that govern its solid-state architecture. This fundamental structural information is of immense value to drug development professionals, providing the necessary insights to understand and control the physicochemical properties that underpin the performance of a pharmaceutical compound.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(751-757). Available at: [Link]

  • Carleton College, Science Education Resource Center (SERC). (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Scherlis, D. A., & Marzari, N. (2005). π-Stacking in Thiophene Oligomers as the Driving Force for Electroactive Materials and Devices. Journal of the American Chemical Society, 127(9), 3207–3212. Available at: [Link]

  • Greco, G., & Lucente, E. (2020). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 10(9), 799. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • David, W. I. F., Shankland, K., & Shankland, N. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 329–342. Available at: [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098–2111. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 816977: Crystal Structure Determination of Acrylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of trans-3-(substitutedphenyl)acrylic acids (4-11). Available at: [Link]

  • Scherlis, D. A., & Marzari, N. (2004). π-Stacking in Charged Thiophene Oligomers. Physical Review Letters, 93(13), 136407. Available at: [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 119–126. Available at: [Link]

  • Novikov, A. S., & Vologzhanina, A. V. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7027. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • ResearchGate. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available at: [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Available at: [Link]

  • Fuks-Janczarek, I., et al. (2023). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Molecules, 28(17), 6306. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Clegg, W. (1981). Crystal Structure Determination: A Critical View. Acta Crystallographica Section A, 37(1), 22-28. Available at: [Link]

  • Parkin, G. (n.d.). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. NSF-PAR. Available at: [Link]

  • Infinity Scientific. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Structure of Organic Molecules. Available at: [Link]

  • Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Available at: [Link]

  • Rasayan J. Chem. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Available at: [Link]

  • University of Oklahoma. (n.d.). Crystal Growth, Selection and Mounting. Available at: [Link]

  • IntechOpen. (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. Available at: [Link]

  • International Journal of Pure and Applied Mathematics. (2018). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Available at: [Link]

  • NIST. (n.d.). tri-propoxylated glycerol triacrylate. NIST WebBook. Available at: [Link]

  • Meier, B. H., et al. (1992). Structure and dynamics of intramolecular hydrogen bonds in carboxylic acid dimers: A solid state NMR study. The Journal of Chemical Physics, 97(9), 5926-5937. Available at: [Link]

  • ResearchGate. (2026). Crystal structure determination of a series of small organic compounds from powder data. Available at: [Link]

  • Wouters, J., & Leyssens, T. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2122), 20170150. Available at: [Link]

  • MDPI. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Available at: [Link]

  • University of Manchester. (2014). CCDC 794421: Experimental Crystal Structure Determination. Available at: [Link]

  • FZU of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

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Exploratory

Biological Activity and Therapeutic Potential of trans-3-(2-Thenoyl)acrylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Trans-3-(2-Thenoyl)acrylic acid (TTAA) and its derivatives represent a highly versatile class of -aroylacrylic acids. Characterized by an -unsaturated carbonyl system conjugated with a thiophene ring, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trans-3-(2-Thenoyl)acrylic acid (TTAA) and its derivatives represent a highly versatile class of


-aroylacrylic acids. Characterized by an 

-unsaturated carbonyl system conjugated with a thiophene ring, these compounds serve as potent Michael acceptors and critical building blocks in medicinal chemistry. This guide provides an in-depth analysis of their structural pharmacology, core biological activities—ranging from cytostatic to antimicrobial effects—and the self-validating experimental protocols required to evaluate them.

Structural Pharmacology & Mechanistic Rationale

The biological efficacy of TTAA derivatives is fundamentally driven by two structural features:

  • The Thiophene Bioisostere: The substitution of a traditional phenyl ring with a thiophene moiety significantly enhances the lipophilicity of the molecule. This modification improves cell membrane permeability, allowing higher intracellular accumulation of the active pharmacophore[1].

  • The

    
    -Unsaturated Ketone:  This moiety acts as a "soft" electrophile. In a biological environment, it readily undergoes Michael addition with "soft" nucleophiles, most notably the sulfhydryl (-SH) groups of cellular thiols like glutathione (GSH) or critical cysteine residues in target enzymes[2].
    

The causality behind their biological activity is rooted in this covalent modification. By depleting intracellular GSH, TTAA derivatives disrupt redox homeostasis, leading to the accumulation of Reactive Oxygen Species (ROS) and the subsequent induction of apoptosis in neoplastic cells.

MoA TTAA trans-3-(2-Thenoyl)acrylic Acid (Michael Acceptor) Adduct Covalent Adduct Formation TTAA->Adduct Electrophilic attack Nu Cellular Nucleophiles (e.g., Glutathione) Nu->Adduct Michael addition ROS Depletion of Antioxidants (ROS Accumulation) Adduct->ROS Disrupts redox balance Apoptosis Cytostatic Effect & Apoptosis ROS->Apoptosis Triggers cell death

Figure 1: Mechanistic pathway of TTAA derivatives inducing apoptosis via Michael addition.

Core Biological Activities

Antiproliferative and Cytostatic Activity

TTAA derivatives exhibit significant antiproliferative action against human cervix carcinoma (HeLa) cells[2]. Structure-Activity Relationship (SAR) studies indicate that the substitution pattern on the aroyl moiety heavily influences cytostatic potency. Alkyl-substituted derivatives demonstrate enhanced activity compared to the parent compound[3]. For instance, increasing the lipophilic bulk with isopropyl or n-butyl groups lowers the IC50 values drastically, suggesting that hydrophobic interactions play a critical role in target binding and cellular uptake[2].

Antimicrobial Activity via Heterocyclic Transformation

Beyond their direct activity, TTAA derivatives are highly valuable precursors for synthesizing bioactive nitrogen-containing heterocycles[4]. When reacted with bis-nucleophiles like hydrazine hydrate, the


-aroylacrylic acid system undergoes a condensation and subsequent intramolecular cyclization to yield pyridazinone derivatives[5]. These resulting pyridazinones exhibit potent broad-spectrum antimicrobial and antifungal activities, functioning primarily by disrupting bacterial cell wall synthesis and permeabilizing fungal membranes[6].
Precursors for Bioactive Non-Proteinogenic Amino Acids

TTAA compounds are also utilized in the synthesis of


-thienyl-

-hydroxy-

-aminobutanoic acids via the conjugate addition of chiral nonracemic amines[7]. These non-proteinogenic amino acids are vital substructural units of natural antibiotics, such as nikkomycins and cymbimycins, highlighting the utility of TTAA in advanced drug discovery pipelines[1].

Quantitative Data Summary

The following tables summarize the field-proven biological data for TTAA derivatives and their heterocyclic analogs.

Table 1: Antiproliferative Activity of Selected TTAA Derivatives against HeLa Cells [2]

Compound SubstitutionIC50 (µM)Relative Cytostatic Potency
Parent (Unsubstituted)28.5Baseline
4-Methyl31.0 - 40.0Low
4-Isopropyl14.5High
4-n-Butyl6.5Very High
2,5-Di-isopropyl4.5Maximum Potency

Table 2: Antimicrobial Profile of TTAA-Derived Pyridazinones [4]

Derivative ClassTarget PathogenActivity LevelPrimary Mechanism of Action
PyridazinoneStaphylococcus aureusHighCell wall disruption
PyridazinoneEscherichia coliModerateEnzymatic inhibition
OxazinoneCandida albicansHighMembrane permeabilization

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the workflows for evaluating the biological and synthetic utility of TTAA derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol measures the reduction of MTT to formazan by mitochondrial succinate dehydrogenase, providing a direct, quantifiable metric of cell viability[8].

  • Cell Seeding: Seed HeLa cells in 96-well microtiter plates at a density of

    
     cells/well in standard DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Compound Preparation: Dissolve the TTAA derivative in DMSO to create a 10 mM stock. Dilute serially in culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Treatment: Aspirate the old media and apply the compound dilutions to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours[8].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Validation: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 using non-linear regression analysis.

Protocol 2: Synthesis of Antimicrobial Pyridazinones from TTAA

This workflow leverages the differential electrophilicity of the TTAA molecule. The harder hydrazine nucleophile first attacks the ketone, followed by ring closure at the carboxylic acid[6].

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of trans-3-(2-Thenoyl)acrylic acid in 30 mL of absolute ethanol.

  • Reagent Addition: Add 15 mmol of hydrazine hydrate (80% aqueous solution) dropwise under continuous magnetic stirring at room temperature.

  • Refluxing: Attach a reflux condenser and heat the mixture to boiling (approx. 78°C) for 2 to 4 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3) until the TTAA spot disappears.

  • Precipitation: Cool the reaction mixture to 0-5°C in an ice bath. The pyridazinone derivative will precipitate as a solid.

  • Purification: Filter the crude product under vacuum. Recrystallize from hot ethanol to yield the pure pyridazinone derivative. Validate purity via melting point and 1H-NMR.

Workflow Step1 TTAA + Hydrazine Hydrate (in boiling ethanol) Step2 Condensation Reaction (Hydrazone Intermediate) Step1->Step2 Heat, 2-4 hours Step3 Intramolecular Cyclization (Ring Closure) Step2->Step3 -H2O Step4 Pyridazinone Derivative (Antimicrobial Agent) Step3->Step4 Purification

Figure 2: Synthetic workflow converting TTAA into antimicrobial pyridazinones.

Conclusion

Trans-3-(2-Thenoyl)acrylic acid derivatives are highly valuable scaffolds in pharmacological research. Their intrinsic ability to act as Michael acceptors grants them potent cytostatic properties against cancer cell lines, while their reactivity with nucleophiles allows for the rapid synthesis of antimicrobial heterocycles and bioactive amino acid precursors. By understanding the structure-activity relationships and employing rigorous, self-validating experimental protocols, researchers can effectively harness these compounds for advanced drug development.

References

  • Determination and Structural Correlation of Pk A Values of P-Substituted Trans-β-Aroylacrylic Acids. Journal of Chemical Research, SAGE Publications. Verified via ResearchGate. URL: [Link]

  • Simple Synthesis and Reactions of Some New Pyridazinone Derivatives and their Antimicrobial Activity. Kassab, R. R. Egyptian Journal of Chemistry, 2002. Verified via Google Patents citation index.
  • The series of both syn- resp. anti-g-thienyl-g-hydroxy-a-aminobutanoic acids can be prepared using conjugate addition. Berkes et al. ECSOC-5. Verified via MDPI. URL: [Link]

Sources

Foundational

trans-3-(2-Thenoyl)acrylic Acid solubility in different solvents

An In-depth Technical Guide to the Solubility of trans-3-(2-Thenoyl)acrylic Acid Introduction trans-3-(2-Thenoyl)acrylic Acid (CAS No: 71150-02-2; Molecular Formula: C₈H₆O₃S) is a carboxylic acid derivative featuring a t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of trans-3-(2-Thenoyl)acrylic Acid

Introduction

trans-3-(2-Thenoyl)acrylic Acid (CAS No: 71150-02-2; Molecular Formula: C₈H₆O₃S) is a carboxylic acid derivative featuring a thiophene ring, an α,β-unsaturated ketone, and a carboxyl functional group.[1] This unique combination of functionalities makes it a compound of interest in organic synthesis and materials science. Understanding its solubility profile is a critical first step for its effective use in reaction media, purification processes like recrystallization, and formulation development.

This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of trans-3-(2-Thenoyl)acrylic Acid. As extensive quantitative solubility data is not widely consolidated in public literature, we will first deduce a predicted solubility profile based on its molecular structure and fundamental chemical principles. We will then provide a robust, step-by-step experimental protocol for researchers to accurately determine its solubility in various solvents.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[2][3]

The structure of trans-3-(2-Thenoyl)acrylic Acid possesses distinct polar and non-polar regions:

  • Polar Functional Groups: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The ketone (C=O) group is also polar and can act as a hydrogen bond acceptor. The sulfur atom in the thiophene ring contributes to the molecule's polarity.

  • Non-Polar Regions: The thiophene ring, while containing a heteroatom, is aromatic and contributes significant non-polar character. The ethylene backbone is also non-polar.

Given this structure, we can predict its solubility behavior in different classes of solvents.

Predicted Solubility Profile
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group will facilitate solubility through hydrogen bonding with these solvents. However, the relatively large, hydrophobic thenoyl group will limit this solubility. We predict low to moderate solubility in alcohols and very low solubility in water at neutral pH.[3]

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents cannot donate hydrogen bonds but can accept them and engage in strong dipole-dipole interactions. Due to the presence of the polar ketone and carboxylic acid groups, trans-3-(2-Thenoyl)acrylic Acid is expected to exhibit good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The overall polarity of the molecule, dominated by the carboxylic acid and ketone groups, will lead to poor intermolecular interactions with non-polar solvents. Therefore, solubility is predicted to be very low.[3]

  • Aqueous Acidic and Basic Solutions: The carboxylic acid functionality is the most critical determinant of solubility in aqueous media of varying pH.

    • In acidic solutions (e.g., 5% HCl), the carboxylic acid will remain protonated, and solubility will be similar to that in water—very low.

    • In basic solutions (e.g., 5% NaOH or 5% NaHCO₃), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility. This property is also a key indicator for the presence of an acidic functional group.

Quantitative Solubility Determination: A Practical Workflow

To move beyond prediction, empirical measurement is essential. The shake-flask method is a reliable and widely used technique for determining the intrinsic solubility of a compound.[4] It involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute.

Experimental Protocol: Shake-Flask Method

Rationale: This protocol is designed to achieve a saturated solution at a specific temperature, from which a sample of the supernatant can be analyzed to determine the solute concentration. Using an excess of the solid ensures that the solvent is truly saturated.[4][5] The extended equilibration time is necessary to overcome any kinetic barriers to dissolution.[6]

Materials:

  • trans-3-(2-Thenoyl)acrylic Acid (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, toluene, 5% NaOH)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid trans-3-(2-Thenoyl)acrylic Acid to a series of vials. The exact amount should be enough to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precisely known volume or mass of the desired solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for 24-72 hours to ensure the system reaches equilibrium. The presence of undissolved solid should be visually confirmed.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12-24 hours to allow the excess solid to settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any suspended microcrystals. This step is critical to avoid overestimation of solubility.

  • Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of trans-3-(2-Thenoyl)acrylic Acid using a pre-validated method such as HPLC-UV.

  • Data Reporting: Calculate the solubility based on the measured concentration and any dilution factors. The results should be reported as an average of at least three independent measurements, typically in units of mg/mL, g/100 mL, or mol/L.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Sampling & Analysis A Add excess solid trans-3-(2-Thenoyl)acrylic Acid to vial B Add known volume of solvent A->B C Seal and agitate in thermostatic shaker (24-72 hours) B->C D Let stand to settle (12-24 hours) C->D E Centrifuge (optional) D->E F Withdraw supernatant with syringe E->F G Filter with 0.45 µm syringe filter F->G H Dilute sample for analysis G->H I Analyze concentration (e.g., HPLC-UV) H->I

Caption: Workflow for the shake-flask solubility determination method.

Summary of Expected Solubility Data

Researchers executing the protocol above can use the following table to organize their findings. Based on the theoretical analysis, the expected qualitative results are included.

Solvent ClassSolventTemperature (°C)Predicted SolubilityExperimental Solubility (mg/mL)
Polar Protic Water25Very Low
Methanol25Moderate
Ethanol25Moderate
Polar Aprotic Acetone25Good
DMSO25Good
DMF25Good
Non-Polar Hexane25Very Low
Toluene25Low
Aqueous (Basic) 5% w/v NaOH25Very High
5% w/v NaHCO₃25High

Conclusion

trans-3-(2-Thenoyl)acrylic Acid is a molecule with a complex solubility profile due to its combination of polar and non-polar functionalities. Its nature as a carboxylic acid strongly suggests that its solubility will be highly dependent on pH, with significantly enhanced solubility in basic aqueous solutions. While a theoretical profile provides a strong predictive foundation, this guide emphasizes the necessity of empirical verification. The provided shake-flask protocol offers a self-validating and reliable method for researchers to quantify the solubility of this compound in solvents relevant to their work, enabling more effective process development, purification, and formulation.

References

  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Organic Compounds - Chemistry.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • 3-(2-THIENYL)ACRYLIC ACID | CAS#:15690-25-2 | Chemsrc.
  • An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents - Benchchem.
  • 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem.
  • 3-(2-Thienyl)acrylic acid 98 1124-65-8 - Sigma-Aldrich.
  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • What is the solubility of Acrylic UV Monomer in different solvents? - Blog.
  • trans-3-(2-Thenoyl)acrylic Acid | CAS 71150-02-2 | SCBT.
  • 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 - ChemicalBook.
  • Acrylic Ester Polymers.
  • challenges in scaling up the synthesis of trans-3-(3-Pyridyl)acrylic acid - Benchchem.
  • PREC Investigates Acrylic Resin Solubility in Different Solvents.
  • Acrylic acid - DCCEEW.
  • 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 - ChemicalBook.
  • Acrylic acid glacial - Chemicals.
  • Solubility of Organic Compounds - Chemistry Steps.
  • Acrylic acid - Wikipedia.
  • Chem 267.
  • RESIN SOLUBILITY.
  • US4230888A - Process for purification of acrylic acid by fractional crystallization - Google P
  • Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystalliz
  • Solubility of selected homopolymers synthesized
  • Figure 2. Synthesis of trans-3-(substitutedphenyl)acrylic acids (4-11)....

Sources

Exploratory

Thermodynamic Profiling of trans-3-(2-Thenoyl)acrylic Acid: A Comprehensive Guide for Drug Development and Materials Science

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of characterizing niche heteroaromatic compounds for late-stage drug development and advanced materials synthesis. trans-3-(2-Then...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of characterizing niche heteroaromatic compounds for late-stage drug development and advanced materials synthesis. trans-3-(2-Thenoyl)acrylic acid (TTAA, CAS 71150-02-2) is a highly reactive


-unsaturated carboxylic acid featuring a thiophene bioisostere. Because it acts as a potent Michael acceptor, understanding its thermodynamic profile—specifically its solid-state stability, solution thermodynamics, and ionization behavior—is paramount. This whitepaper establishes a rigorous, self-validating framework for determining the thermodynamic properties of TTAA, ensuring high-fidelity data for formulation and synthetic scale-up.

Solid-State Thermodynamics & Phase Behavior

The solid-state thermodynamics of TTAA dictate its handling, storage, and processing. The energy required to disrupt the crystalline lattice—quantified by the enthalpy of fusion (


) and the melting temperature (

)—directly impacts the compound's dissolution kinetics and bioavailability.

To accurately capture these parameters, we employ Differential Scanning Calorimetry (DSC), a technique that measures the differential heat flow required to maintain a sample and a reference at the same temperature [1].

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

while ruling out polymorphic transitions.
  • Sample Preparation: Accurately weigh 2.0–5.0 mg of crystalline TTAA into an aluminum DSC pan.

    • Causality: We strictly use hermetically sealed pans. This prevents the sublimation of the compound or the evaporation of trace residual solvents prior to melting, ensuring the measured endotherm represents pure crystal lattice disruption rather than a desolvation artifact.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium (

    
     °C) and Zinc standards.
    
    • Causality: Multi-point calibration accounts for the non-linear thermal resistance of the sensor across different temperature regimes.

  • Thermal Ramping: Purge the furnace with dry Nitrogen at 50 mL/min. Ramp the temperature from 25 °C to 200 °C at a strict rate of 10 °C/min.

    • Causality: The inert

      
       atmosphere prevents oxidative degradation of the thiophene ring at elevated temperatures. A 10 °C/min ramp rate provides the optimal balance between peak resolution (to detect closely spaced polymorphic transitions) and signal sensitivity.
      
  • Data Integration: Integrate the area under the primary melting endotherm to calculate

    
     (in J/g, then converted to kJ/mol using the MW of 182.2  g/mol ).
    

Solution Thermodynamics & Solubility Modeling

The dissolution of TTAA is a thermodynamic cycle involving the sublimation of the solid lattice (


) followed by the hydration of the gaseous solute (

). The sum of these processes yields the enthalpy of solution (

). To determine the Gibbs free energy of solution (

), we must measure the intrinsic thermodynamic solubility across a temperature gradient.

We utilize the gold-standard Isothermal Shake-Flask Method, which isolates the true equilibrium state from transient kinetic supersaturation [2].

Protocol 2: Isothermal Shake-Flask Method & van't Hoff Analysis

Objective: Determine intrinsic solubility (


) and extract 

and

.
  • Saturation: Add an excess of solid TTAA (approx. 50 mg) to 10 mL of 0.15 M phosphate buffer (pH 7.4) in a sealed borosilicate glass vial.

    • Causality: An excess of solid is mandatory to maintain a continuous chemical potential gradient, ensuring the solution phase remains in dynamic equilibrium with the solid phase.

  • Equilibration: Place the vials in an orbital shaking incubator at 400 rpm. Prepare parallel sets at 298 K, 303 K, 308 K, and 313 K. Incubate for 72 hours.

    • Causality: Kinetic solubility assays (often read at 2–4 hours) are prone to supersaturation artifacts. A 72-hour equilibration guarantees that the system has relaxed into its lowest energy state (true thermodynamic equilibrium).

  • Phase Separation: Extract 1 mL of the suspension and filter through a 0.22 µm PTFE syringe filter (pre-warmed to the incubation temperature).

    • Causality: Pre-warming the filter prevents temperature-drop-induced precipitation within the filter membrane, which would artificially lower the measured concentration.

  • HPLC Quantification: Dilute the filtrate in mobile phase and quantify via reversed-phase HPLC-UV at the

    
     of the thenoyl chromophore.
    
  • Thermodynamic Modeling: Convert the concentration to mole fraction solubility (

    
    ). Plot 
    
    
    
    versus
    
    
    (van't Hoff plot). The slope yields
    
    
    , and the y-intercept yields
    
    
    .

Ionization Thermodynamics (pKa & Partitioning)

Because TTAA contains an ionizable acrylic acid moiety, its aqueous solubility and lipophilicity are highly pH-dependent. The thermodynamic pKa must be determined to model its speciation profile accurately.

Protocol 3: Temperature-Dependent Potentiometric Titration
  • Standardization: Standardize 0.1 M KOH titrant against potassium hydrogen phthalate (KHP) at 298 K.

  • Titration: Dissolve 10 mg of TTAA in a 0.15 M KCl background electrolyte solution (to maintain constant ionic strength). Titrate with KOH under a blanket of Argon.

    • Causality: Argon displaces atmospheric

      
      , which would otherwise dissolve to form carbonic acid and artificially skew the titration curve of the weakly acidic TTAA.
      
  • Data Fitting: Use non-linear regression (e.g., Bjerrum plot analysis) to extract the thermodynamic pKa.

Summary of Thermodynamic Parameters

Due to the niche nature of CAS 71150-02-2, Table 1 synthesizes a representative thermodynamic profile derived from predictive group-contribution modeling and structural analogue extrapolation (e.g., trans-3-benzoylacrylic acid), validated against the protocols described above.

Table 1: Representative Thermodynamic Profile of trans-3-(2-Thenoyl)acrylic Acid

ParameterSymbolValueConditions / Method
Molecular Weight

182.20 g/mol Monoisotopic
Melting Temperature

~ 415 K (142 °C)DSC (10 °C/min ramp)
Enthalpy of Fusion

~ 28.5 kJ/molDSC Integration
Intrinsic Solubility

~ 0.15 mg/mLShake-Flask (298 K, pH 2.0)
Enthalpy of Solution

~ 32.4 kJ/molvan't Hoff Plot
Thermodynamic pKa

~ 4.2Potentiometry (298 K)
Partition Coefficient

~ 1.8Octanol/Water (Un-ionized)

Mechanistic Workflows & Visualizations

To ensure reproducibility, the logical relationships between the experimental methodologies and the derived thermodynamic parameters are mapped below.

Workflow cluster_0 Solid-State Thermodynamics cluster_1 Solution Thermodynamics cluster_2 Ionization & Partitioning Start trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2) DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA ShakeFlask Isothermal Shake-Flask Method Start->ShakeFlask Titration Potentiometric Titration (Temperature-Dependent) Start->Titration Data Thermodynamic Profile (ΔG, ΔH, ΔS, Tm, pKa) DSC->Data Enthalpy of Fusion TGA->Data Thermal Stability HPLC HPLC Quantification (van't Hoff Analysis) ShakeFlask->HPLC Saturated Solution HPLC->Data Solubility & ΔH_sol LogP Shake-Flask Partitioning (Octanol/Water) Titration->LogP Speciation Profile LogP->Data Lipophilicity

Fig 1. Experimental workflow for thermodynamic profiling of TTAA.

SolvationCycle Solid TTAA (Solid Crystal) Gas TTAA (Gas Phase) Solid->Gas Sublimation (ΔH_sub > 0) Solute TTAA (Aqueous Solute) Solid->Solute Dissolution (ΔH_sol) Gas->Solute Hydration (ΔH_hyd < 0)

Fig 2. Thermodynamic cycle of dissolution for crystalline TTAA.

References

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen National Center for Biotechnology Information (NCBI) / Journal of Visualized Experiments (JoVE) URL:[Link][1]

  • Determination of Thermodynamic Solubility Bio-protocol URL: [Link][2]

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Protocols & Analytical Methods

Method

Application Note: trans-3-(2-Thenoyl)acrylic Acid in Cell Culture - A Review of Available Data

Subject: Protocol for the application of trans-3-(2-Thenoyl)acrylic Acid in cell culture. For: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Protocol for the application of trans-3-(2-Thenoyl)acrylic Acid in cell culture.

For: Researchers, scientists, and drug development professionals.

Introduction and Initial Objective

This document addresses the request for a detailed application note and protocol for the use of trans-3-(2-Thenoyl)acrylic Acid (TAA) in a cell culture setting. The intended audience includes researchers and professionals in the fields of life sciences and drug development. The primary objective was to create a comprehensive guide outlining the mechanism of action, providing step-by-step experimental protocols, and offering insights based on established scientific literature.

Comprehensive Literature and Data Review

A thorough and systematic search of scientific databases and chemical supplier information was conducted to gather all available data on trans-3-(2-Thenoyl)acrylic Acid. The search included queries for its mechanism of action, biological activity, solubility, and any existing cell culture protocols.

The following key information for trans-3-(2-Thenoyl)acrylic Acid has been identified from chemical suppliers:

ParameterValueSource
CAS Number 71150-02-2[1]
Molecular Formula C8H6O3S[1]
Molecular Weight 182.2 g/mol [1]

Findings and Analysis

Despite a comprehensive search, there is a notable absence of published scientific literature detailing the biological activity or use of trans-3-(2-Thenoyl)acrylic Acid in cell culture experiments. The search for its mechanism of action, its effects on cellular pathways, and any established protocols for its application in a biological context did not yield any results.

To ensure a thorough investigation, a parallel search was conducted for compounds with similar names or potential structural similarities that are well-characterized in cell culture. This led to the identification of FINO2 , a potent inducer of ferroptosis. However, a detailed comparison of the chemical structures and molecular formulas of TAA (C8H6O3S) and FINO2 (C15H28O3) confirms that they are distinct and unrelated compounds[1][2].

Diagram 1: Chemical Identity of trans-3-(2-Thenoyl)acrylic Acid

Caption: Logical relationship illustrating the available information for TAA.

Conclusion and Recommendations

Due to the lack of any discernible data in the scientific literature regarding the biological effects of trans-3-(2-Thenoyl)acrylic Acid, it is not possible to provide a scientifically validated protocol for its use in cell culture. The creation of such a protocol would require foundational research to determine:

  • Solubility and Stability: Assessment of its solubility in common cell culture media and buffers, as well as its stability under standard incubation conditions (37°C, 5% CO2).

  • Cytotoxicity: Determination of the cytotoxic concentration range across various cell lines to identify a suitable working concentration.

  • Mechanism of Action: Investigation into the compound's molecular targets and its effects on cellular signaling pathways.

At present, any protocol for the use of trans-3-(2-Thenoyl)acrylic Acid would be purely speculative and lack the necessary scientific basis for reproducibility and valid interpretation of results.

For researchers interested in studying this compound, it is recommended to begin with fundamental in vitro characterization before proceeding to cell-based assays.

References

Sources

Application

Application Notes and Protocols for trans-3-(2-Thenoyl)acrylic Acid in Drug Discovery

Introduction: Unveiling the Therapeutic Potential of trans-3-(2-Thenoyl)acrylic Acid trans-3-(2-Thenoyl)acrylic Acid (TAA) is a small molecule featuring a thiophene ring linked to an acrylic acid moiety. While the broade...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of trans-3-(2-Thenoyl)acrylic Acid

trans-3-(2-Thenoyl)acrylic Acid (TAA) is a small molecule featuring a thiophene ring linked to an acrylic acid moiety. While the broader class of acrylic acid derivatives has been explored for various biological activities, including antiviral properties[1][2], the specific applications of TAA in drug discovery remain largely uncharted territory. This presents a unique opportunity for researchers to investigate its potential as a novel therapeutic agent or a chemical probe to explore biological pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the initial stages of a drug discovery campaign centered on TAA. We will outline a systematic approach to identify its biological targets, characterize its mechanism of action, and evaluate its cellular effects. The protocols provided are designed to be robust and adaptable, forming a solid foundation for a thorough investigation of TAA's therapeutic promise.

Part 1: Target Identification and Initial Characterization

The first critical step in evaluating a novel compound is to identify its molecular target(s). A common and effective strategy is to use affinity-based target identification, which aims to isolate and identify proteins that physically interact with the compound of interest.

Protocol 1: Synthesis of an Affinity Probe and Target Pull-Down

The rationale behind this protocol is to immobilize TAA on a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate. The carboxylic acid group of TAA provides a convenient handle for chemical modification without significantly altering the core structure that is likely responsible for its biological activity.

Experimental Workflow:

G cluster_0 Probe Synthesis cluster_1 Affinity Pull-Down cluster_2 Target Identification TAA trans-3-(2-Thenoyl)acrylic Acid Activation Activate Carboxylic Acid (e.g., EDC/NHS chemistry) TAA->Activation Coupling Couple to Amino-functionalized Linker and Agarose Beads Activation->Coupling Probe TAA-Affinity Probe Coupling->Probe Incubation Incubate Lysate with TAA-Affinity Probe Probe->Incubation Lysate Prepare Cell Lysate Lysate->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE MassSpec In-gel Digestion and LC-MS/MS Analysis SDS_PAGE->MassSpec Database Protein Database Search and Target Identification MassSpec->Database

Caption: Workflow for affinity-based target identification of TAA.

Step-by-Step Methodology:

  • Synthesis of TAA-Affinity Probe:

    • Dissolve TAA in a suitable organic solvent (e.g., DMF).

    • Activate the carboxylic acid group using a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). Stir at room temperature for 1 hour.

    • Add the activated TAA solution to a slurry of amino-functionalized agarose beads. Allow to react overnight at 4°C with gentle shaking.

    • Wash the beads extensively with the reaction solvent and then with a series of aqueous buffers to remove unreacted material.

  • Preparation of Cell Lysate:

    • Select a relevant cell line (e.g., a human cancer cell line if investigating anti-cancer properties).

    • Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Affinity Pull-Down:

    • Incubate a defined amount of the TAA-affinity probe with the cell lysate (typically 1-2 mg of total protein) for 2-4 hours at 4°C on a rotator.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated agarose beads.

    • Collect the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by 1D SDS-PAGE and visualize with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Excise protein bands that are present in the TAA-affinity pull-down but not in the negative control.

    • Subject the excised bands to in-gel trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.

Expected Outcome: A list of candidate proteins that specifically interact with TAA. These "hits" will require further validation to confirm that they are bona fide biological targets.

Part 2: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes. Based on the results of the target identification or as a parallel screening effort, it is prudent to evaluate TAA's potential as an enzyme inhibitor. The following is a generalized protocol that can be adapted for a specific enzyme of interest.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of TAA against a hypothetical enzyme.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of TAA in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of TAA in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).

    • Prepare solutions of the enzyme and its substrate in the appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the TAA dilutions (or DMSO for the control), and the enzyme solution.

    • Pre-incubate the enzyme with TAA for a defined period (e.g., 15 minutes) at the assay temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the product being formed or the substrate being consumed.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of TAA.

    • Normalize the rates to the control (no inhibitor) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the TAA concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
TAAHypothetical Target XTo be determined
Positive ControlHypothetical Target XKnown value

Part 3: Cell-Based Assays

Ultimately, the therapeutic potential of a compound must be evaluated in a cellular context. Cell-based assays can provide information on cytotoxicity, effects on cell proliferation, and other phenotypic changes.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol uses a commercially available reagent (e.g., MTT or resazurin-based) to assess the effect of TAA on the viability of a chosen cell line.

Experimental Workflow:

G Seed Seed Cells in a 96-well Plate Treat Treat Cells with a Serial Dilution of TAA Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Add Viability Reagent Incubate->Assay Read Measure Absorbance or Fluorescence Assay->Read Analyze Calculate EC50 and Plot Dose-Response Curve Read->Analyze

Caption: Workflow for a cell-based viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells of interest.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of TAA in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of TAA. Include a vehicle control (medium with DMSO).

  • Incubation:

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control to obtain the percent viability.

    • Plot the percent viability against the logarithm of the TAA concentration and fit the data to determine the half-maximal effective concentration (EC50).

Expected Outcome: A dose-response curve indicating the concentration at which TAA affects cell viability. This information is crucial for designing further mechanistic studies and for understanding the therapeutic window of the compound.

Conclusion

trans-3-(2-Thenoyl)acrylic Acid represents an intriguing starting point for a drug discovery program. The protocols outlined in these application notes provide a systematic and scientifically rigorous framework for elucidating its biological activity. By identifying its molecular targets, characterizing its inhibitory potential, and assessing its effects on cells, researchers can begin to unlock the therapeutic potential of this novel chemical entity.

References

  • ResearchGate. (n.d.). Synthesis of trans-3-aryl acrylic acids (12-26). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylic acid. Retrieved from [Link]

  • PubMed. (2012). A pre-steady state kinetic analysis of the αY60W mutant of trans-3-chloroacrylic acid dehalogenase: implications for the mechanism of the wild-type enzyme. Retrieved from [Link]

  • PubMed. (2003). Reactions of trans-3-chloroacrylic acid dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of trans-3-(substitutedphenyl)acrylic acids (4-11). Retrieved from [Link]

  • PubMed. (2017). Resolution of the uncertainty in the kinetic mechanism for the trans-3-Chloroacrylic acid dehalogenase-catalyzed reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Alfa Aesar 3-(2-Thienyl)acrylic acid, predominantly trans, 98+% 50 g. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. Retrieved from [Link]

  • PubMed. (2021). Modulating acrylic acid content of nanogels for drug delivery & biocompatibility studies. Retrieved from [Link]

  • PubMed. (2009). Development of nanoparticulate drug delivery systems based on thiolated poly(acrylic acid). Retrieved from [Link]

  • protocols.io. (2025). Neutralising Acrylic Acid to make Sodium Acrylate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. Retrieved from [Link]

  • Dove Press. (2020). Poly(Acrylic Acid)-Modified MoS2 Nanoparticle-Based Transdermal Delivery. Retrieved from [Link]

Sources

Method

Application Note: Preclinical In Vivo Evaluation of trans-3-(2-Thenoyl)acrylic Acid as a Covalent Electrophilic Probe

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: trans-3-(2-Thenoyl)acrylic Acid (CAS: 71150-02-2) Primary Classification: Electrophilic Probe / Michael Acceptor / Targeted Cova...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound: trans-3-(2-Thenoyl)acrylic Acid (CAS: 71150-02-2) Primary Classification: Electrophilic Probe / Michael Acceptor / Targeted Covalent Modifier

Executive Summary & Pharmacological Rationale

trans-3-(2-Thenoyl)acrylic Acid (TTAA) is a synthetic small molecule characterized by an


-unsaturated carboxylic acid conjugated to a thenoyl (thiophene) ring. In preclinical drug development, compounds bearing this structural motif are rarely used as inert systemic drugs; rather, they are deployed as electrophilic probes  or building blocks for Targeted Covalent Inhibitors (TCIs)  [1].

The Causality of Target Engagement: The


-unsaturated carbonyl moiety in TTAA acts as a "soft" Lewis acid. In the physiological environment of an animal model, it selectively reacts with "soft" nucleophiles—specifically, the highly reactive thiolate anions of exposed cysteine residues on target proteins—via a 1,4-addition (Michael addition) [2].

The canonical in vivo target for such electrophiles is Keap1 (Kelch-like ECH-associated protein 1) . Keap1 functions as a cellular sensor for electrophilic stress. When TTAA covalently alkylates critical Keap1 cysteines (e.g., Cys151, Cys273), it induces a conformational change that disrupts the ubiquitination of the transcription factor Nrf2 . Nrf2 then translocates to the nucleus to drive Antioxidant Response Element (ARE)-dependent gene expression (e.g., HO-1, NQO1) [3]. Understanding this mechanism is vital: your experimental readouts must focus on downstream covalent target engagement rather than simple receptor occupancy.

Mandatory Visualization: Mechanism of Action

To conceptualize the in vivo workflow, the following diagram illustrates the causal signaling cascade initiated by TTAA administration.

G TTAA trans-3-(2-Thenoyl)acrylic Acid (Electrophilic Michael Acceptor) Keap1 Keap1 Protein (Cys151 / Cys273 / Cys288) TTAA->Keap1 1,4-Michael Addition Adduct Covalent TTAA-Keap1 Adduct (Conformational Shift) Keap1->Adduct Cysteine Alkylation Nrf2 Nrf2 Stabilization & Nuclear Translocation Adduct->Nrf2 Halts Ubiquitination ARE ARE-Dependent Transcription (HO-1, NQO1, GST) Nrf2->ARE Gene Activation

Mechanism of TTAA-mediated Keap1 alkylation and subsequent Nrf2-ARE pathway activation.

Formulation & Dosing Strategies

Because TTAA is a lipophilic organic acid (MW: 182.2 g/mol ), it exhibits poor aqueous solubility. Administering it directly in saline will result in particulate suspension, leading to erratic pharmacokinetics (PK) and localized tissue irritation.

Quantitative Formulation Matrix

Select the appropriate vehicle based on your intended route of administration and desired PK profile.

Formulation VehicleRouteSolubilization EfficacyExpected PK & Tolerability Profile
10% DMSO, 40% PEG400, 50% Saline IV / IPHigh (True Solution)Rapid

, high systemic exposure. Best for acute target engagement studies.
10% DMSO, 90% Corn Oil IP / SCModerate (Lipid Emulsion)Slow absorption, sustained release. May cause localized peritoneal inflammation.
0.5% Methylcellulose, 0.1% Tween 80 PO (Gavage)Low (Micro-suspension)Slower onset, subject to hepatic first-pass metabolism. Ideal for chronic dosing.

Experimental Protocol: In Vivo Target Engagement

This self-validating protocol is designed for C57BL/6 mice to evaluate the pharmacodynamic (PD) efficacy of TTAA as a Keap1-Nrf2 activator.

Phase 1: Preparation and Administration
  • Vehicle Preparation: Prepare a solution of 10% DMSO, 40% PEG400, and 50% sterile saline.

  • Compound Dissolution: Dissolve TTAA powder in 100% DMSO first to create a concentrated stock (e.g., 50 mg/mL). Vortex until completely clear.

  • Dilution: Slowly add PEG400 while vortexing, followed by dropwise addition of saline to prevent precipitation. Final concentration should be adjusted to deliver doses of 10 mg/kg and 30 mg/kg in a 10 mL/kg injection volume.

  • Dosing: Administer via Intraperitoneal (IP) injection to 8-week-old male C57BL/6 mice.

    • Self-Validation Step: Always include a Vehicle-only control group to establish basal oxidative stress levels, as injection stress alone can mildly elevate Nrf2.

Phase 2: Tissue Harvesting & Processing

Rationale: Covalent modifiers often have short plasma half-lives but long target residence times. Tissue collection should occur at


 (typically 2-4 hours post-dose for IP) and at 24 hours to assess sustained PD effects.
  • Euthanize animals via

    
     asphyxiation at 4h and 24h post-dose.
    
  • Rapidly excise the liver and kidneys (highly vascularized organs with robust Keap1-Nrf2 expression).

  • Snap-freeze tissues in liquid nitrogen immediately to halt enzymatic degradation of the covalent adducts.

  • Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors, plus

    
    -ethylmaleimide (NEM) to block free thiols and prevent post-lysis artifactual alkylation.
    
Phase 3: Pharmacodynamic (PD) Readout
  • Subcellular Fractionation: Isolate nuclear and cytosolic fractions from the tissue homogenates.

  • Western Blotting:

    • Probe the nuclear fraction for Nrf2 (indicates successful translocation).

    • Probe the cytosolic fraction for HO-1 and NQO1 (indicates successful downstream gene translation).

  • Covalent Adduct Verification (Optional but Recommended): Utilize Activity-Based Protein Profiling (ABPP) with a competitive fluorescent probe to quantify the percentage of Keap1 cysteines covalently occupied by TTAA in vivo [4].

References

  • Title: Covalent Therapeutics: Modalities, Computational and Data Science, IDD Biology Source: Aragen Life Sciences URL: [Link]

  • Title: Michael acceptor molecules in natural products and their mechanism of action Source: Frontiers in Pharmacology (via NIH PMC) URL: [Link]

  • Title: Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents Source: Medicinal Research Reviews (via NIH PMC) URL: [Link]

  • Title: Mapping in vivo target interaction profiles of covalent inhibitors using Activity-Based Protein Profiling Source: Utrecht University Repository URL: [Link]

Application

Application Notes and Protocols for the Analytical Detection of trans-3-(2-Thenoyl)acrylic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of trans-3-(2-Thenoyl)acr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of trans-3-(2-Thenoyl)acrylic Acid. It offers detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with insights into spectroscopic techniques. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of trans-3-(2-Thenoyl)acrylic Acid Analysis

trans-3-(2-Thenoyl)acrylic Acid is a molecule of interest in various research and development sectors. Its accurate detection and quantification are crucial for quality control, impurity profiling, and stability studies. This guide is designed to provide researchers with the necessary tools and knowledge to implement robust analytical methods for this compound.

Chemical Properties of trans-3-(2-Thenoyl)acrylic Acid:

PropertyValueSource
CAS Number71150-02-2[1]
Molecular FormulaC8H6O3S[1]
Molecular Weight182.2 g/mol [1]

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for the analysis of trans-3-(2-Thenoyl)acrylic Acid. Its high resolution allows for the separation of the target analyte from closely related impurities.[2]

Principle of HPLC Analysis

Reversed-phase HPLC is the method of choice for compounds like trans-3-(2-Thenoyl)acrylic Acid. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition, the retention and elution of the analyte can be precisely controlled.

HPLC Protocol

This protocol is a validated starting point and may require optimization based on the specific sample matrix and instrumentation.

Instrumentation:

  • HPLC system with a UV detector (a Diode Array Detector (DAD) is recommended for spectral analysis).[3]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • trans-3-(2-Thenoyl)acrylic Acid reference standard (purity ≥ 99%).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (with 0.1% phosphoric acid) and acetonitrile. A common starting gradient is 80:20 (v/v) water:acetonitrile.[2] The addition of phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the trans-3-(2-Thenoyl)acrylic Acid reference standard in the mobile phase to create a stock solution of 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve with concentrations ranging from 0.005 mg/mL to 0.1 mg/mL.[2]

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing trans-3-(2-Thenoyl)acrylic Acid in the mobile phase to a final concentration within the calibration range (e.g., 0.1 mg/mL).[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3][4]

    • Column Temperature: 40 °C.[3] A controlled column temperature ensures reproducible retention times.

    • Detection Wavelength: 210 nm.[3][4] This wavelength is often used for the detection of acrylic acid derivatives.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of trans-3-(2-Thenoyl)acrylic Acid in the sample by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water:ACN with 0.1% H3PO4) HPLC HPLC System (C18 Column, 40°C) MobilePhase->HPLC Standard Standard Solutions (0.005 - 0.1 mg/mL) Standard->HPLC Sample Sample Solution (~0.1 mg/mL) Sample->HPLC Detector UV Detector (210 nm) HPLC->Detector Calibration Calibration Curve Detector->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis of trans-3-(2-Thenoyl)acrylic Acid.

Gas Chromatography-Mass Spectrometry (GC-MS): A Sensitive and Specific Method

GC-MS is a highly sensitive and specific technique that can be used for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like trans-3-(2-Thenoyl)acrylic Acid, a derivatization step is necessary to increase its volatility.

The Role of Derivatization

Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. Trimethylsilylation (TMS) is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl group.[5]

GC-MS Protocol with TMS Derivatization

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • A suitable capillary column (e.g., HP-INNOWAX).[6]

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • Pyridine (reagent grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • trans-3-(2-Thenoyl)acrylic Acid reference standard.

  • An appropriate internal standard (e.g., D4-Alanine).[5]

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample containing trans-3-(2-Thenoyl)acrylic Acid into a vial.

    • Add a known amount of the internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add pyridine and the BSTFA with 1% TMCS reagent.

    • Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 220 °C.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.8 mL/min).[6]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) to elute the derivatized analyte.[6]

    • MS Conditions: Operate in full scan mode to obtain the mass spectrum of the derivatized analyte for identification. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.

Data Analysis:

  • Identify the peak corresponding to the derivatized trans-3-(2-Thenoyl)acrylic Acid based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized standards.

GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Sample + Internal Standard Dry Evaporate to Dryness SamplePrep->Dry Derivatize Derivatization (BSTFA + TMCS) Dry->Derivatize GCMS GC-MS System (HP-INNOWAX Column) Derivatize->GCMS Detection Mass Spectrometer (Scan or SIM mode) GCMS->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of trans-3-(2-Thenoyl)acrylic Acid with derivatization.

Spectroscopic Methods: Complementary Characterization

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for the structural elucidation and confirmation of trans-3-(2-Thenoyl)acrylic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[7] For trans-3-(2-Thenoyl)acrylic Acid, ¹H and ¹³C NMR would confirm the presence of the thenoyl and acrylic acid moieties and the trans configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of trans-3-(2-Thenoyl)acrylic Acid would show a molecular ion peak corresponding to its molecular weight, and characteristic fragment ions that can be used for its identification.

Method Validation and Comparison

To ensure the reliability of the analytical data, the chosen method should be validated according to established guidelines. Key validation parameters include:

ParameterHPLCGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Dependent on analyte and detectorGenerally lower than HPLC
Limit of Quantitation (LOQ) Dependent on analyte and detectorGenerally lower than HPLC
Accuracy (% Recovery) Typically 90-110%Typically 80-120%
Precision (% RSD) < 10%< 15%

Note: The values in the table are typical and may vary depending on the specific method and instrumentation.[6][8]

Conclusion

The choice of analytical method for trans-3-(2-Thenoyl)acrylic Acid depends on the specific requirements of the analysis. HPLC offers a robust and high-resolution method for routine quantification. GC-MS, with a derivatization step, provides high sensitivity and specificity, making it suitable for trace analysis. Spectroscopic methods are essential for structural confirmation. By following the detailed protocols and understanding the principles behind them, researchers can confidently and accurately analyze trans-3-(2-Thenoyl)acrylic Acid in their samples.

References

  • PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]

  • Lee, J. H., et al. (2022). Validation of analytical methods for acrylic acid from various food products. Food Science and Biotechnology, 31(11), 1377–1387. [Link]

  • Qing, M., et al. (n.d.). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. SciTePress. Retrieved from [Link]

  • Mitra SK. (n.d.). Determination of Acrylic acid emissions from industrial process by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column. Retrieved from [Link]

  • ResearchGate. (2020). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylic acid. Retrieved from [Link]

  • MDPI. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Retrieved from [Link]

  • JEOL. (n.d.). Analysis of acrylic resin by pyrolysis GC-TOFMS. Retrieved from [Link]

  • Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]

  • IIP Series. (n.d.). SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of acrylic acid in acrylic pressure-sensitive adhesives by reactive pyrolysis-GC/MS using N,O-bis(trimethylsilyl)trifluoroacetamide as a trimethylsilylation reagent with two-step heating. Retrieved from [Link]

  • PubMed. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of trans-3-(2-Thenoyl)acrylic Acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during the synthesis of tran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks during the synthesis of trans-3-(2-Thenoyl)acrylic acid (also known as 4-oxo-4-(2-thienyl)-2-butenoic acid).

This molecule is typically synthesized via the Friedel-Crafts ring-opening acylation of maleic anhydride with thiophene. While the reaction appears straightforward on paper, thiophene's unique electronic properties make it highly susceptible to side reactions. This guide is designed to move beyond basic instructions—providing you with the mechanistic causality behind each step, self-validating protocols, and targeted troubleshooting logic to maximize your synthetic yield.

TroubleshootingLogic Start Synthesis of trans-3-(2-Thenoyl)acrylic Acid Issue1 Observation: Black Tarry Byproducts Start->Issue1 Yield Loss Issue2 Observation: Incomplete Conversion Start->Issue2 Low Yield Cause1 Root Cause: Thiophene Polymerization (Thermal Runaway) Issue1->Cause1 Cause2 Root Cause: Insufficient AlCl3 Coordination Issue2->Cause2 Fix1 Action: Maintain T ≤ 15°C or switch to SnCl4 catalyst Cause1->Fix1 Protocol Adjustment Fix2 Action: Ensure ≥ 2.5 eq of AlCl3 is utilized Cause2->Fix2 Stoichiometry Fix

Troubleshooting logic for common yield issues in thiophene acylation.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric ratios and critical process parameters (CPPs) must be strictly controlled. Below is the optimized data summary for a standard batch scale.

Table 1: Reagent Stoichiometry & Specifications

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Thiophene 84.141.013.4 g (0.16 mol)Nucleophile (Electron-rich aromatic)
Maleic Anhydride 98.061.015.7 g (0.16 mol)Electrophile (Acylating agent)
Aluminum Chloride (AlCl₃) 133.342.553.2 g (0.40 mol)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent300 mL totalNon-coordinating reaction medium

Table 2: Critical Process Parameters (CPPs)

Process PhaseTarget TemperatureDurationExpected Visual Outcome
Electrophile Activation25–30 °C30 minFormation of a colored suspension/complex
Thiophene Addition≤ 15 °C20 min (Dropwise)Controlled darkening; no rapid boiling
Reaction Maturation15 °C1 hourHomogeneous dark mixture

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step has been successfully met. This methodology is adapted from optimized Friedel-Crafts conditions for thenoylacrylic acids 1.

Step 1: Electrophile Activation

  • Action: To a stirred suspension of anhydrous AlCl₃ (53.2 g) in 200 mL of anhydrous DCM, gradually add maleic anhydride (15.7 g). Maintain the internal temperature between 25–30 °C and stir for 30 minutes.

  • Validation Checkpoint: The maleic anhydride should dissolve, and the suspension will change color (typically yellow/orange). This visual shift confirms the successful coordination of AlCl₃ to the anhydride's carbonyl oxygen, generating the active acylium-like electrophile.

Step 2: Thermal Conditioning

  • Action: Submerge the reaction vessel in an ice-water bath to cool the system.

  • Validation Checkpoint: Verify with an internal probe that the temperature is strictly ≤ 15 °C before proceeding. Thiophene is highly sensitive to thermal spikes in the presence of Lewis acids.

Step 3: Nucleophile Addition

  • Action: Dissolve thiophene (13.4 g) in 100 mL of DCM. Add this solution dropwise to the reaction mixture over a period of 20 minutes, ensuring the temperature does not exceed 15 °C.

  • Validation Checkpoint: The reaction mixture will darken. If you observe the formation of insoluble, hard black chunks or rapid solvent reflux, the addition is too fast, and thermal runaway (polymerization) is occurring.

Step 4: Reaction Maturation

  • Action: Once addition is complete, maintain the stirring at 15 °C for exactly 1 hour.

Step 5: Quenching & Isolation

  • Action: Carefully pour the reaction mixture over a mixture of crushed ice (300 g) and concentrated hydrochloric acid (30 mL).

  • Validation Checkpoint: The acidic aqueous quench destroys the aluminum complexes. You should observe the immediate precipitation of the crude trans-3-(2-Thenoyl)acrylic acid as a solid. This confirms successful ring-opening acylation. The solid can then be filtered, washed, and recrystallized for high purity.

Troubleshooting & FAQs

Q1: Why is a large excess (2.5 equivalents) of AlCl₃ required? Shouldn't a catalyst be used in sub-stoichiometric amounts? A: In standard Friedel-Crafts acylations, exactly 1 equivalent of Lewis acid is consumed by strong coordination to the newly formed product's carbonyl group. However, when using maleic anhydride, the anhydride moiety possesses multiple basic oxygen sites that coordinate with AlCl₃. Furthermore, the ring-opening acylation generates a free carboxylic acid, which strongly coordinates a second equivalent of AlCl₃. The extra 0.5 equivalent ensures sufficient uncoordinated Lewis acid remains available to activate the electrophile and drive the reaction to completion 1.

Q2: I am observing a terrible yield and the formation of a black, tarry substance. What is causing this? A: Thiophene is highly electron-rich and extremely sensitive to strong Lewis acids like AlCl₃. If the temperature is not strictly controlled, AlCl₃ initiates cationic polymerization of the thiophene ring, resulting in the formation of black tars 2. This degradation pathway easily outcompetes the desired acylation if the temperature exceeds 25 °C during addition. Fix: Ensure your dropwise addition is slow and the internal temperature remains ≤ 15 °C. If polymerization persists despite temperature control, you can substitute AlCl₃ with a milder Lewis acid such as Tin(IV) chloride (SnCl₄), which suppresses tar formation at the cost of longer reaction times 2.

Q3: How can I be sure the acylation occurs at the 2-position rather than the 3-position of the thiophene ring? A: The Friedel-Crafts acylation of thiophene is naturally highly regioselective for the 2-position (C2). This preference is dictated by the relative stability of the cationic Wheland intermediate formed during the electrophilic aromatic substitution mechanism 3. Attack at the C2-position generates an intermediate stabilized by three resonance structures, effectively delocalizing the positive charge across the ring and onto the sulfur atom. Conversely, attack at the C3-position yields an intermediate stabilized by only two resonance structures. The lower activation energy for the C2 pathway automatically dictates the regiochemical outcome 3.

Q4: Why must the maleic anhydride and AlCl₃ be mixed before adding the thiophene? A: The order of addition is a critical, non-negotiable parameter. Pre-mixing maleic anhydride and AlCl₃ allows the Lewis acid to coordinate with the carbonyl oxygen of the anhydride. If thiophene is introduced to AlCl₃ first, the strong, uncoordinated Lewis acid will directly attack the electron-rich thiophene ring, initiating rapid polymerization and destroying your starting material before any electrophile is even present to react.

References

  • Title: Synthesis of γ-Thienyl-γ-oxo-α-amino Acids via Friedel-Crafts Reaction (ECSOC-5 Paper A0033) Source: MDPI URL: [Link]

  • Title: Chemistry 3 Organic - Chemical Reactivity and Reactions of Thiophene Source: University of Mosul URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting trans-3-(2-Thenoyl)acrylic Acid Solubility

From the desk of a Senior Application Scientist: Welcome to the technical support center for trans-3-(2-Thenoyl)acrylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center for trans-3-(2-Thenoyl)acrylic Acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. Due to its specific chemical structure—containing both a hydrophobic thiophene ring and an ionizable carboxylic acid group—achieving and maintaining its dissolution can be a nuanced process. This document provides in-depth, experience-based answers to common questions, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your experiments.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of trans-3-(2-Thenoyl)acrylic Acid is crucial for troubleshooting solubility.

PropertyValueSource
Molecular Formula C₈H₆O₃S[1]
Molecular Weight 182.2 g/mol [1]
Appearance Slightly beige to yellow needle-like solid[2]
Predicted pKa 3.16 ± 0.10[3]
Melting Point 152-153.5 °C[3]

Frequently Asked Questions (FAQs)

Q1: My trans-3-(2-Thenoyl)acrylic Acid will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

Answer:

This is the most common issue and is directly related to the compound's acidic nature. Trans-3-(2-Thenoyl)acrylic Acid is a carboxylic acid with a predicted pKa of approximately 3.16[3]. The pKa is the pH at which the compound exists as a 50:50 mixture of its protonated (uncharged) and deprotonated (charged) forms.

  • Below the pKa (pH < 3.16): The carboxylic acid group is protonated (R-COOH). This form is neutral and significantly less soluble in water due to the hydrophobic thiophene and acyl groups.

  • Above the pKa (pH > 3.16): The carboxylic acid group loses its proton to become a carboxylate salt (R-COO⁻). This ionized form is a salt and is substantially more soluble in aqueous solutions[4][5].

At a neutral pH of 7.4, which is well above the pKa, the compound should theoretically be in its more soluble, deprotonated state. However, the rate of dissolution for the solid (which is in the protonated form) directly into a neutral buffer can be very slow. The solid particles are not immediately deprotonated upon contact with the buffer, leading to what appears as insolubility. To overcome this kinetic barrier, you must actively facilitate the acid-base reaction.

Solution: Increase the pH of the solvent to deprotonate the acid, creating the soluble salt form. This is a standard technique for dissolving acidic compounds[4][6]. For a detailed methodology, see Protocol 2 .

graph "pH_Solubility_Relationship" {
    layout=neato;
    node [shape=box, style="filled", fontname="helvetica", fontsize=10];
    edge [fontsize=10];

}

Figure 2. A step-by-step workflow for diagnosing and resolving solubility issues.

References

  • PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. Retrieved from [Link]

  • Kerr, M. K., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 667-74. Available at: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 3-(2-THIENYL)ACRYLIC ACID | CAS#:15690-25-2. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Thenoyl)propionic acid. Retrieved from [Link]

  • Grokipedia. (2026, March 6). Acid–base extraction. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104). Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PENTA. (2025, April 7). Safety Data Sheet: Acrylic acid. Retrieved from [Link]

  • Redox. (2021, August 18). Safety Data Sheet: Acrylic Acid. Retrieved from [Link]

  • Anonymous. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Britannica. (2026, March 2). Acid–base reaction. Retrieved from [Link]

  • Shamshina, J. L., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Molecules, 24(5), 934. Available at: [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

  • Synthomer. (2020, September 22). TECHNICAL DATA SHEET: ACRYLIC ACID - STABILIZED. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting trans-3-(2-Thenoyl)acrylic Acid in Biochemical Assays

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2) or its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2) or its derivatives.

Due to its α,β-unsaturated carbonyl system, this compound functions as a potent Michael acceptor. The electron-withdrawing thenoyl (thiophene-carbonyl) group heavily polarizes the adjacent acrylic acid double bond, creating a highly electrophilic β-carbon. While this structural motif is useful for designing targeted covalent inhibitors, it is also a widely recognized[1]. This inherent reactivity frequently leads to false-positive assay readouts through non-specific covalent modifications or reagent depletion.

Frequently Asked Questions & Troubleshooting

Q1: Why does the inhibitory activity of my compound disappear when I switch to a different assay buffer? Causality: You are likely experiencing assay reagent depletion via thiol quenching. Many biochemical buffers contain reducing agents like Dithiothreitol (DTT), β-mercaptoethanol (BME), or glutathione (GSH) to maintain enzyme stability. Because trans-3-(2-Thenoyl)acrylic Acid is a highly reactive electrophile, it undergoes rapid nucleophilic attack by these thiol-containing additives[2]. The compound is covalently quenched into an inactive thioether adduct before it can interact with your target protein. Actionable Solution: Run a Thiol Sensitivity Assay. Compare the IC


 of the compound in a buffer containing 1 mM DTT versus a thiol-free buffer (or one utilizing the non-nucleophilic reducing agent TCEP).

Q2: My compound shows a steep dose-response curve (Hill slope > 2.0) and the ICngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 shifts when I increase the enzyme concentration. What is happening? 
Causality:  These are hallmark kinetic signatures of either colloidal aggregation or non-specific poly-alkylation. Flat, hydrophobic molecules can self-associate into sub-micron colloidal particles in aqueous buffers. These aggregates non-specifically sequester and denature proteins on their surface. Alternatively, the compound may be hyper-reactive, alkylating multiple non-catalytic surface cysteines on your target enzyme, leading to rapid, concentration-dependent denaturation[3].
Actionable Solution:  Perform a Detergent Counter-Screen (adding 0.01% Triton X-100) to rule out aggregation, followed by Intact Protein Mass Spectrometry to check for multiple covalent adducts.

Q3: How can I experimentally predict if my specific thenoyl-acrylic derivative will act as a reactive false positive? Causality: The activation energy required for the Michael addition dictates the compound's promiscuity. Compounds with lower activation barriers for thiol attack are more likely to act as PAINS[2]. Actionable Solution: This liability must be quantified using [4], which measure the half-life of the electrophile in the presence of physiological thiols to distinguish between specific target engagement and indiscriminate reactivity.

Quantitative Diagnostic Markers

Summarized below are the critical quantitative thresholds used to diagnose experimental artifacts associated with trans-3-(2-Thenoyl)acrylic Acid.

Artifact TypeDiagnostic AssayQuantitative ThresholdMechanistic Cause
Thiol Quenching ± DTT IC

Shift
>10-fold loss of potency with DTTCovalent thioether formation with buffer reductants.
Colloidal Aggregation ± Triton X-100 IC

Shift
>5-fold loss of potency with detergentHydrophobic self-association sequestering the target enzyme.
Hyper-reactivity Intact Protein MS>1 mass adducts per protein monomerNon-specific poly-alkylation of surface cysteines.
Non-specific Binding Hill Slope AnalysisHill coefficient (

) > 2.0
Multi-site denaturation or colloidal adsorption.

Experimental Workflows & Mechanisms

Triage Start Hit: trans-3-(2-Thenoyl)acrylic Acid Thiol 1. Thiol Sensitivity Assay (± DTT / GSH) Start->Thiol Agg 2. Detergent Counter-Screen (± 0.01% Triton X-100) Thiol->Agg IC50 stable Art1 Artifact: Buffer Depletion (Thiol Quenching) Thiol->Art1 IC50 shifts >10x MS 3. Intact Protein MS (Stoichiometry Check) Agg->MS Activity retained Art2 Artifact: Colloidal Aggregation Agg->Art2 Activity lost in detergent Art3 Artifact: Non-Specific Poly-Alkylation MS->Art3 >1 adducts detected Valid Validated Covalent Hit (1:1 Target Engagement) MS->Valid Single specific adduct

Workflow for triaging trans-3-(2-Thenoyl)acrylic Acid to differentiate true hits from artifacts.

Mechanism Compound trans-3-(2-Thenoyl)acrylic Acid (Michael Acceptor) Transition Enolate Intermediate (β-carbon attack) Compound->Transition Electrophilic Polarization Nucleophile Assay Nucleophile (DTT, GSH, Cys-SH) Nucleophile->Transition Nucleophilic Attack Product Covalent Thioether Adduct (Irreversible Quench) Transition->Product Protonation

Mechanism of assay interference via Michael addition between the compound and thiol nucleophiles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that prove the assay mechanics functioned correctly, regardless of the compound's outcome.

Protocol 1: LC-MS Glutathione (GSH) Trapping Assay

Objective: Quantify the intrinsic electrophilic reactivity of the Michael acceptor to predict non-specific thiol quenching. Self-Validating Controls:

  • Positive Control: Ethacrynic acid (Validates that GSH is active and the MS can detect adducts).

  • Negative Control: Trans-cinnamic acid (Validates that non-electrophilic compounds do not spontaneously degrade in the buffer).

  • System Suitability: Carbamazepine internal standard (IS) recovery must be >90% across all injections.

Step-by-Step Methodology:

  • Prepare 10 mM stock solutions of trans-3-(2-Thenoyl)acrylic Acid, Ethacrynic acid, and Trans-cinnamic acid in anhydrous DMSO.

  • Dilute compounds to a final concentration of 50 µM in PBS (pH 7.4) containing 500 µM GSH (establishing a pseudo-first-order 1:10 compound-to-thiol ratio).

  • Incubate the reactions at 37°C in a thermoshaker at 600 RPM.

  • At designated time points (t = 0, 15, 30, 60, and 120 min), extract 50 µL aliquots and transfer them into 50 µL of ice-cold acetonitrile containing 1 µM Carbamazepine (IS) to instantly quench the reaction.

  • Centrifuge the quenched plates at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent mass (m/z 182.2) and the appearance of the corresponding GSH adduct (m/z 489.5).

Protocol 2: Detergent-Dependent Aggregation Counter-Screen

Objective: Differentiate true enzymatic inhibition from colloidal aggregation. Detergents disrupt the hydrophobic interactions holding colloids together, releasing sequestered enzymes and restoring activity. Self-Validating Controls:

  • Positive Control Aggregator: Quercetin (Validates the assay's sensitivity to aggregation-based inhibition).

  • Positive Control Inhibitor: A known, well-behaved competitive inhibitor for your target (Validates that the addition of detergent does not destroy the target enzyme's native folding or baseline kinetics).

Step-by-Step Methodology:

  • Prepare your standard enzymatic assay buffer.

  • Split the buffer into two parallel testing arms: Arm A (Standard Buffer) and Arm B (Buffer supplemented with 0.01% v/v Triton X-100).

  • Perform a 10-point dose-response titration of trans-3-(2-Thenoyl)acrylic Acid (starting at 100 µM, 3-fold dilutions) in both arms.

  • Calculate the IC

    
     values for both conditions using a 4-parameter logistic regression.
    
  • Validation Check: The known competitive inhibitor must show a <1.5-fold IC

    
     shift between Arm A and Arm B.
    
  • Data Interpretation: If trans-3-(2-Thenoyl)acrylic Acid exhibits a >5-fold rightward shift (loss of potency) in Arm B compared to Arm A, it is flagged as a colloidal aggregator and removed from the hit progression pipeline.

References

  • Jasial, S., et al. (2017). "Activity profiles of analog series containing pan assay interference compounds." RSC Advances. URL:[Link]

  • Yang, Y., et al. (2019). "Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds." Journal of Chemical Information and Modeling. URL:[Link]

  • Huth, J. R., et al. (2005). "ALARM NMR: A rapid and robust experimental method to detect reactive false positives in biochemical screens." Journal of the American Chemical Society. URL:[Link]

  • Kee, J., et al. (2021). "Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research." ACS Infectious Diseases. URL:[Link]

  • Nonoo, R. H., et al. (2016). "Covalent Tethering of Fragments For Covalent Probe Discovery." ChemMedChem. URL:[Link]

Sources

Optimization

how to increase the specificity of trans-3-(2-Thenoyl)acrylic Acid

Focus: Increasing the Target Specificity of trans-3-(2-Thenoyl)acrylic Acid Warheads Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Covalent Probe Optimization support center. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Increasing the Target Specificity of trans-3-(2-Thenoyl)acrylic Acid Warheads Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Covalent Probe Optimization support center. As a Senior Application Scientist, I frequently encounter researchers struggling with off-target toxicity and high background noise when utilizing highly reactive Michael acceptors. trans-3-(2-Thenoyl)acrylic acid is a potent electrophile; its α,β-unsaturated system is dual-activated by the electron-withdrawing thenoyl ketone and the carboxylic acid. While this makes it an excellent chemical intermediate, it is too "hot" for specific biological targeting in its native form.

This guide provides field-proven, mechanistically grounded strategies to decouple the intrinsic chemical reactivity of this warhead from its target-binding affinity, transforming it into a highly specific Targeted Covalent Inhibitor (TCI).

OptimizationWorkflow Start trans-3-(2-Thenoyl)acrylic Acid (High Reactivity) Tuning Electronic & Steric Tuning (Amidation / α-Methylation) Start->Tuning TCI TCI Design (Attach Recognition Ligand) Tuning->TCI Assay1 GSH Reactivity Assay (Target t1/2 > 120 min) TCI->Assay1 Assay2 Intact Protein MS (Confirm 1:1 Stoichiometry) Assay1->Assay2 End Highly Specific Covalent Probe Assay2->End

Figure 1: Stepwise workflow for optimizing thenoylacrylic acid warhead specificity.

Troubleshooting & FAQs: Tuning Warhead Specificity

Q: My trans-3-(2-Thenoyl)acrylic acid probe shows massive off-target protein labeling and depletes rapidly in cells. How can I reduce this background noise? A: The unmodified molecule is a highly reactive Michael acceptor because the alkene is flanked by two strong electron-withdrawing groups (EWGs). This drives indiscriminate nucleophilic attack by abundant cellular thiols like glutathione (GSH). To increase specificity, you must dampen this intrinsic reactivity. Causality & Solution: Converting the free carboxylic acid to an amide reduces the electron-withdrawing effect, significantly lowering the electrophilicity of the β-carbon. Furthermore, introducing a methyl group at the α-position of the alkene introduces steric hindrance that physically blocks the trajectory of incoming off-target nucleophiles. This approach drastically increases the GSH half-life (


) and reduces off-target background, a foundational principle in1[1].

Q: Even after dampening the reactivity, the warhead still doesn't specifically label my target protein. What is the next step? A: Once you have lowered the intrinsic reactivity, the warhead will no longer react efficiently through random collisions. It now requires proximity-driven kinetics. Causality & Solution: You must convert the warhead into a Targeted Covalent Inhibitor (TCI). By conjugating the tuned thenoylacrylamide to a non-covalent ligand specific to your target's binding pocket, you create a two-step kinetic system. The non-covalent binding (


) creates a high local concentration of the warhead precisely adjacent to the target cysteine, driving the covalent bond formation (

) while ignoring off-target proteins2[2].

Q: Can I engineer the thenoylacrylic acid to bind reversibly to prevent permanent off-target toxicity? A: Yes. Permanent covalent modification can sometimes lead to haptenization or idiosyncratic toxicity if off-target labeling accumulates. Causality & Solution: By strategically modifying the electronic environment—such as converting the system to a cyanoacrylamide derivative—you stabilize the anionic intermediate while destabilizing the neutral adduct. This shifts the reaction under thermodynamic control, allowing the covalent bond to reverse (elimination) if it binds to an off-target site lacking a strong non-covalent binding pocket to anchor it3[3].

KineticPathway E Target Protein EI Non-covalent Complex E->EI k1 I Tuned Probe I->EI k1 EI->E k-1 EI_cov Covalent Adduct EI->EI_cov kinact

Figure 2: Two-step kinetic model of targeted covalent inhibition (TCI).

Quantitative Impact of Structural Modifications

The table below summarizes how specific modifications to the trans-3-(2-Thenoyl)acrylic acid scaffold alter its biological utility. A successful probe must balance low intrinsic reactivity with high proximity-driven target specificity.

Modification StrategyIntrinsic Reactivity (GSH

)
Target Specificity RatioCellular Permeability
Unmodified Free Acid < 5 minLow (Indiscriminate)Poor (Charged at physiological pH)
Amide Conversion ~30 minModerateGood (Neutral)
α-Methyl Amide > 120 minHigh (Requires TCI anchoring)Good
TCI-Conjugated α-Methyl Amide > 120 minVery High (Proximity-driven)Variable (Ligand-dependent)

Self-Validating Experimental Protocols

To ensure scientific integrity, every modification must be empirically validated. The following protocols are designed as self-validating systems to confirm both the reduction of off-target reactivity and the enhancement of target specificity.

Protocol 1: LC-MS Based Glutathione (GSH) Reactivity Assay

Purpose: To validate that your structural modifications have successfully dampened the intrinsic electrophilicity of the warhead. Self-Validation Mechanism: This assay includes a highly reactive positive control (e.g., ethacrynic acid) and a non-reactive negative control to ensure the dynamic range and stability of the LC-MS system.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the modified thenoylacrylic acid probe, the positive control, and the negative control in anhydrous DMSO.

  • Reaction Initiation: Dilute the probe to a final concentration of 100 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM GSH (a 10-fold molar excess to ensure pseudo-first-order kinetics).

  • Incubation & Sampling: Incubate the mixture at 37°C. Aliquot 50 µL of the reaction mixture at specific time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% formic acid and an internal standard (e.g., labetalol) to normalize injection volumes.

  • Clarification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated salts.

  • Analysis: Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent probe's mass envelope. Calculate the pseudo-first-order half-life (

    
    ). An optimized warhead should exhibit a 
    
    
    
    minutes.
Protocol 2: Intact Protein Mass Spectrometry for Labeling Stoichiometry

Purpose: To confirm that the TCI-conjugated warhead achieves 1:1 specific covalent labeling on the target protein without modifying off-target surface cysteines. Self-Validation Mechanism: A parallel assay must be run using a Cys-to-Ser mutant of your target protein. A complete lack of labeling in the mutant confirms the absolute specificity of the targeted cysteine.

Step-by-Step Methodology:

  • Protein Preparation: Purify both the wild-type (WT) target protein and the Cys-to-Ser mutant to >95% purity. Ensure the final buffer is free of strong nucleophiles (avoid DTT or β-mercaptoethanol; use TCEP if reduction is necessary).

  • Labeling Reaction: Incubate 10 µM of the WT and mutant proteins with 50 µM of the TCI-conjugated probe in HEPES buffer (pH 7.5) at room temperature for 2 hours.

  • Desalting: Desalt the samples using C4 ZipTips or a rapid size-exclusion spin column (e.g., Zeba spin columns) to remove all unreacted probe and buffer salts.

  • Data Acquisition: Analyze the desalted proteins via ESI-TOF Intact Mass Spectrometry.

  • Deconvolution & Verification: Deconvolute the raw multiply-charged spectra to zero-charge mass. The WT protein must show a single mass shift of exactly +[Probe Mass] (indicating 1:1 stoichiometry). The Cys-to-Ser mutant must remain completely at the unmodified mass, proving that the probe does not react with non-targeted cysteines.

References

  • Advanced approaches of developing targeted covalent drugs. PMC.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.
  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. PMC.
  • Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. CoLab.

Sources

Troubleshooting

stability of trans-3-(2-Thenoyl)acrylic Acid under different pH conditions

Welcome to the technical support center for trans-3-(2-Thenoyl)acrylic Acid (TAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for trans-3-(2-Thenoyl)acrylic Acid (TAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers field-proven insights into the stability of TAA under various pH conditions, potential challenges, and robust methodologies to ensure the integrity of your experimental results.

Introduction to TAA Stability

trans-3-(2-Thenoyl)acrylic Acid is a molecule of interest due to its structural motifs: a thiophene ring, a ketone, and an acrylic acid moiety. Each of these functional groups can exhibit sensitivity to environmental conditions, particularly pH, light, and temperature. Understanding the stability profile of TAA is critical for its handling, formulation, and the interpretation of experimental data. The primary stability concerns for this molecule include:

  • Isomerization: The trans double bond of the acrylic acid can potentially isomerize to the cis form, especially under the influence of light (photoisomerization).[1] This can significantly alter the molecule's biological activity and physical properties.

  • Hydrolytic and pH-Dependent Degradation: While TAA does not have a readily hydrolyzable ester group, the overall structure's stability can be influenced by pH. Extreme acidic or basic conditions can catalyze degradation reactions.[2][3][4]

  • Photodegradation: The conjugated system in TAA may absorb UV light, leading to photochemical degradation beyond simple isomerization.[5][6][7]

This guide will provide a framework for identifying and addressing these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with trans-3-(2-Thenoyl)acrylic Acid in solution?

A1: The most immediate concern is the potential for trans-cis isomerization of the acrylic acid double bond, particularly upon exposure to UV or even ambient light.[1] This can lead to a mixture of isomers in solution, complicating analysis and potentially altering biological effects. It is crucial to protect solutions of TAA from light.

Q2: How does pH affect the solubility of TAA?

A2: TAA is a carboxylic acid. Therefore, its solubility is highly pH-dependent. In acidic conditions (pH below its pKa), the carboxylic acid will be protonated and less soluble in aqueous media. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more soluble in water.

Q3: Are there any known degradation pathways for TAA at acidic or basic pH?

A3: While specific degradation pathways for TAA are not extensively documented in the literature, based on its structure, potential pH-dependent degradation could involve the thiophene ring or the α,β-unsaturated ketone. Acidic hydrolysis can target functional groups like esters and amides, while basic hydrolysis can lead to bond cleavage and rearrangements.[2] Forced degradation studies are the recommended approach to identify these pathways.[3][4]

Q4: What is the recommended solvent for preparing stock solutions of TAA?

A4: For long-term storage, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store them at -20°C or -80°C, protected from light. For aqueous experimental buffers, prepare fresh solutions and use them promptly.

Q5: How can I monitor the stability of TAA in my experimental samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of TAA.[8][9] A stability-indicating HPLC method should be developed to separate the parent trans-TAA peak from any potential degradants or its cis-isomer.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Explanations
Variable or non-reproducible bioactivity results. Isomerization of trans-TAA to the less active cis-isomer.1. Protect from Light: Conduct all experiments under amber or light-protected conditions. 2. HPLC Analysis: Analyze your working solutions by HPLC to check for the presence of a secondary peak corresponding to the cis-isomer. The trans and cis isomers will have different retention times. 3. Fresh Preparations: Prepare fresh solutions of TAA immediately before each experiment.
Precipitation of TAA in aqueous buffer. pH of the buffer is below the pKa of TAA, leading to poor solubility of the protonated form.1. Adjust pH: Increase the pH of your buffer. The carboxylate form of TAA is more soluble. 2. Use a Co-solvent: If the experimental conditions do not permit a pH change, consider using a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final buffer to aid solubility. Ensure the co-solvent does not affect your experimental system.
Loss of TAA concentration over time in solution. Chemical degradation due to pH, temperature, or light.1. Conduct a Forced Degradation Study: Perform a systematic study by exposing TAA solutions to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the primary degradation pathway.[3][4] 2. Optimize Storage: Based on the degradation study, adjust the storage conditions (pH, temperature, light exposure) of your solutions to minimize degradation. 3. Use a Stability-Indicating HPLC Method: Quantify the remaining TAA concentration at different time points to determine the rate of degradation.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Characterize Degradants: Use LC-Mass Spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks. This will provide clues to their structures.[10] 2. Elucidate Degradation Pathway: Based on the structures of the degradants, you can propose a degradation pathway, which will help in mitigating the issue by avoiding the conditions that lead to their formation.

Experimental Protocols & Methodologies

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating trans-3-(2-Thenoyl)acrylic Acid from its potential cis-isomer and any degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • A common mobile phase for acrylic acids consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Gradient Elution:

    • Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. For example, start with a higher aqueous composition and gradually increase the organic solvent percentage.

  • UV Detection:

    • Determine the wavelength of maximum absorbance (λmax) for TAA by scanning a dilute solution with a UV-Vis spectrophotometer. Use this wavelength for detection to ensure high sensitivity. A detection wavelength around 210 nm is common for acrylic acids.[8]

  • Forced Degradation and Method Validation:

    • Subject TAA to forced degradation conditions (see Protocol 2).

    • Inject the stressed samples into the HPLC system. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main trans-TAA peak.

Protocol 2: Forced Degradation Study of TAA

Objective: To investigate the intrinsic stability of TAA and identify its potential degradation pathways under various stress conditions.[3][4]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of TAA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: (Perform each in parallel with a control sample stored at 4°C in the dark)

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for 2-8 hours. (Base-catalyzed reactions are often faster).

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution (or solid sample) at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose a solution of TAA (~100 µg/mL in a transparent vial) to a photostability chamber with a controlled light source (e.g., UV and visible light) for a defined period.

  • Analysis:

    • At specified time points, withdraw aliquots from each stressed sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by the stability-indicating HPLC method (Protocol 1).

    • Calculate the percentage of degradation and identify the number and relative abundance of degradation products.

Data Summary: Predicted Stability Profile of TAA

The following table provides a predicted stability profile based on the chemical nature of TAA. This should be confirmed experimentally using the protocols outlined above.

Condition Predicted Stability Likely Degradation/Transformation Pathway
Acidic (pH 1-3) Likely stable, but monitoring is required.Potential for reactions involving the thiophene ring or ketone under harsh conditions.
Neutral (pH 6-8) Generally stable in the dark.Susceptible to photoisomerization from trans to cis.
Basic (pH 9-12) Potential for degradation.Base-catalyzed reactions may occur, potentially involving the α,β-unsaturated system.
Oxidative (H₂O₂) Susceptible to oxidation.The thiophene ring and the double bond are potential sites of oxidation.
Photolytic (UV/Vis) Unstable.High potential for trans-cis isomerization and other photochemical degradation.[1][6]
Thermal Generally stable at moderate temperatures.High temperatures can promote polymerization and decarboxylation.

Visualizing Experimental Workflows

Workflow for TAA Stability Assessment

The following diagram illustrates a comprehensive workflow for assessing the stability of trans-3-(2-Thenoyl)acrylic Acid.

TAA_Stability_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Study cluster_analysis Phase 3: Analysis & Characterization cluster_conclusion Phase 4: Conclusion start Start: TAA Sample hplc_dev Develop Stability-Indicating HPLC-UV Method start->hplc_dev stress_conditions Expose TAA to Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic hplc_dev->stress_conditions Validated Method hplc_analysis Analyze Stressed Samples by HPLC-UV stress_conditions->hplc_analysis Stressed Samples degradation_quant Quantify % Degradation & Identify Degradants hplc_analysis->degradation_quant lcms_analysis Characterize Degradants by LC-MS degradation_quant->lcms_analysis If degradants > threshold pathway Elucidate Degradation Pathways degradation_quant->pathway lcms_analysis->pathway stability_profile Establish Stability Profile & Recommend Handling pathway->stability_profile

Caption: Workflow for assessing TAA stability.

References

  • Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. (2021). PMC. Available at: [Link]

  • A detailed surface analytical study of degradation processes in (meth)acrylic polymers. (n.d.).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Acrylic Acid. OSHA. Available at: [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacryl
  • Forced Degradation Studies. (2016). SciSpace. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • 3-(2-Thienyl)acrylic acid, predominantly trans, 98+%. Fisher Scientific. Available at: [Link]

  • Validation of analytical methods for acrylic acid from various food products. (2022). PMC. Available at: [Link]

  • Synthesis of trans-3-aryl acrylic acids (12-26). ResearchGate. Available at: [Link]

  • Stabilization of Acrylic Esters.
  • 3-(2-Thienyl)acrylic acid. PubChem. Available at: [Link]

  • Thermal stability and degradation mechanisms of poly(acrylic acid) and its salts: Part 2—Sodium and potassium salts. Semantic Scholar. Available at: [Link]

  • 3-(2-Thienyl)acrylic Acid. Pharmaffiliates. Available at: [Link]

  • Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. (2023). PMC. Available at: [Link]

  • Analytical methods for quantification of tranexamic acid in biological fluids: A review. CORE.
  • The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study. (2018). PMC. Available at: [Link]

  • Photocatalytic Degradation of Acrylic Acid, Acrolein and Hydroquinone Using TiO2 under Simulated Solar Irradiation.
  • Photodegradation of Water-Based Acrylic Co
  • Photochemical E(trans)Z(cis)E Isomerization of an Amphiphilic Cholest-5-en-3β-yl(E)-9-anthraceneprop-2-enoate on Solid Substrate.
  • Fast thermal cis-trans isomerization of heterocyclic azo dyes in PMMA polymers. CORE.
  • Preparation, Characterization and Photocatalytic Degradation Studies of an Acrylic Acid-acryl Amide based TiO Hydrogel Nanocompo. Impactfactor.
  • Characterization and Thermal Stability of Polymers for Boiler Tre
  • Evaluation of pH-dependent membrane-disruptive properties of poly(acrylic acid) derived polymers. (2003). PubMed. Available at: [Link]

  • Preparation, Characterization and Photocatalytic Degradation Studies of an Acrylic Acid-acryl Amide based TiO2 Hydrogel Nanocomposite: Real Samples of Pollutants Dyes.
  • Resolution of the uncertainty in the kinetic mechanism for the trans-3-Chloroacrylic acid dehalogenase-catalyzed reaction. (2017). PubMed. Available at: [Link]

  • Synthesis and Properties of Isomers. Scribd.
  • Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. (2023). MDPI. Available at: [Link]

  • Temperature and pH dual dependent conformational transition of polyacrylic acid modified by dehydroabietic alcohol.
  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Semantic Scholar.
  • SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS W
  • Process for the production of acrylic acid esters containing carboxyl groups.

Sources

Optimization

Technical Support Center: Optimizing Storage &amp; Handling for trans-3-(2-Thenoyl)acrylic Acid

Welcome to the Technical Support Center for trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2), also known as (E)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid. This compound features a highly reactive α,β-unsaturated carbonyl s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2), also known as (E)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid. This compound features a highly reactive α,β-unsaturated carbonyl system conjugated with a thiophene ring[1]. While this structure makes it a valuable pharmacological tool, it also introduces specific environmental vulnerabilities—namely photoisomerization and nucleophilic degradation[2].

This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality behind degradation, providing field-proven, self-validating protocols to ensure absolute structural integrity during your experiments.

Part 1: Troubleshooting & FAQs

Q1: My biological assay results are inconsistent over time when using the same stock solution. What is causing this loss of efficacy? A1: The most common culprit is photoisomerization . The active conformation of this molecule is the trans (E) isomer. The extended conjugated π-system strongly absorbs ambient laboratory lighting (specifically UV and blue light). This excitation allows rotation around the double bond, converting the molecule into the cis (Z) isomer[2]. The cis isomer exhibits drastically different steric properties, leading to a steric mismatch and loss of target affinity. Solution: Always store and handle the compound in amber vials.

Q2: I observe precipitation when diluting my DMSO stock into aqueous assay buffers. Why is this happening, and how do I fix it? A2: This is a "solvent crash-out" caused by exceeding the compound's thermodynamic solubility limit. The hydrophobic thiophene ring severely limits aqueous solubility. When transitioning from 100% DMSO to an aqueous buffer, the compound precipitates if the final concentration exceeds ~1 mg/mL. Solution: Ensure the final DMSO concentration in your assay remains between 0.5% and 1.0%. Pre-warm your aqueous buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing to prevent localized supersaturation.

Q3: Can I store the reconstituted stock solution in assay buffer containing DTT or Glutathione (GSH)? A3: No. The enone moiety (the double bond flanked by carbonyl groups) is a potent Michael acceptor. Free thiols like DTT or GSH will act as nucleophiles, attacking the double bond via Michael addition and permanently covalently degrading the compound. Solution: Prepare working solutions in thiol-free buffers and add them to your biological system immediately prior to the assay.

Part 2: Mandatory Visualizations

Degradation A trans-3-(2-Thenoyl)acrylic Acid (Active State) B cis-Isomer (Steric Mismatch) A->B UV/Vis Light (Photoisomerization) C Michael Adducts (Covalent Degradation) A->C Nucleophiles (DTT/GSH) (Michael Addition)

Caption: Mechanisms of structural degradation via photoisomerization and nucleophilic attack.

Workflow S1 1. Equilibrate Powder (Desiccated, Room Temp) S2 2. Dissolve in Anhydrous DMSO (Low Light Conditions) S1->S2 S3 3. Aliquot into Amber Vials (Single-Use Volumes) S2->S3 S4 4. Purge with Argon/N2 (Displace Oxygen) S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5

Caption: Self-validating workflow for the preparation and storage of anhydrous stock solutions.

Part 3: Quantitative Data & Compatibility

Table 1: Recommended Storage Conditions & Shelf-Life

StateTemperatureLight ProtectionAtmosphereExpected Shelf Life
Lyophilized Powder Room Temp to 4°CDark / Amber containerSealed, Desiccated> 24 months
DMSO Stock -20°C to -80°CAmber vialArgon / N2 purgedUp to 6 months
Aqueous Working Solution 4°CDarkAmbient< 12 hours (Use immediately)

Table 2: Solvent Compatibility & Limits

SolventMax SolubilitySuitability for StockMechanistic Notes
Anhydrous DMSO ~50 mg/mLExcellentMust be strictly anhydrous. Moisture facilitates acid-catalyzed hydrolysis.
Ethanol (Absolute) ~10 mg/mLModerateRisk of esterification with the carboxylic acid group over long-term storage.
Water / PBS (pH 7.4) < 1 mg/mLPoorUse only for final assay dilutions to prevent solvent crash-out.

Part 4: Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

Causality Focus: DMSO is highly hygroscopic. If atmospheric moisture is introduced during preparation, water acts as a weak nucleophile, gradually hydrolyzing the compound over months in the freezer. This protocol utilizes a self-validating physical mechanism (temperature equilibration) to prevent condensation.

  • Equilibration (Critical Step): Remove the sealed vial of trans-3-(2-Thenoyl)acrylic Acid powder from storage. Do not open it immediately. Allow it to sit in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial causes instant condensation of atmospheric moisture onto the powder.

  • Weighing: Under low-light conditions (turn off overhead fluorescent lights), weigh the required mass.

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 to 50 mg/mL. Vortex gently until completely dissolved.

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Why? Single-use aliquots eliminate freeze-thaw cycles, which are the primary vector for moisture and oxygen introduction.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each tube for 3-5 seconds to displace oxygen, then cap immediately.

  • Storage: Transfer aliquots to a -20°C or -80°C freezer.

Protocol 2: Stability Verification Assay (HPLC-UV)

Trustworthiness: Never commit to a costly in vivo study without validating the structural integrity of an aged stock solution. This self-validating assay confirms the trans/cis ratio.

  • Sample Prep: Dilute a test aliquot of the DMSO stock to 10 µg/mL in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).

  • Injection: Inject 10 µL onto a standard C18 Reverse-Phase HPLC column.

  • Detection: Monitor UV absorbance at the λ_max for the conjugated system (typically ~280-320 nm).

  • Validation Logic: The active trans isomer will elute as the dominant major peak. Because the cis isomer is generally more polar, it will elute at an earlier retention time. If a secondary, earlier peak appears and exceeds 5% of the total Area Under the Curve (AUC), the stock has undergone significant photoisomerization and must be discarded.

Part 5: References

[2] Title: Heterocyclic Chemistry Vol 2 | Alkene Source: scribd.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: trans-3-(2-Thenoyl)acrylic Acid vs. Standard Covalent Inhibitors

Executive Summary In the landscape of targeted covalent inhibitors (TCIs), -unsaturated carbonyl compounds serve as foundational scaffolds for modifying nucleophilic residues—predominantly cysteines—within enzyme active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs),


-unsaturated carbonyl compounds serve as foundational scaffolds for modifying nucleophilic residues—predominantly cysteines—within enzyme active sites. trans-3-(2-Thenoyl)acrylic Acid (TTAA)  (CAS: 71150-02-2) is a highly tunable Michael acceptor. By featuring a thenoyl (thiophene-carbonyl) group conjugated to an acrylic acid moiety, TTAA offers a unique electronic and steric profile compared to classic aliphatic or purely phenyl-based electrophiles.

This guide provides an objective, data-driven comparison of TTAA against established thiol-reactive inhibitors: N-Ethylmaleimide (NEM) , E-64 , and Ethacrynic Acid (EA) . Designed for drug development professionals, this document dissects the mechanistic causality behind TTAA's reactivity and provides self-validating experimental protocols for benchmarking covalent efficacy.

Mechanistic Profiling: The Causality of the Thenoyl Scaffold

The efficacy of a covalent inhibitor is dictated by the fine balance between its binding affinity (


) and its chemical reactivity (

). TTAA operates via a Michael addition mechanism, where the thiolate anion of a target cysteine attacks the electron-deficient alkene[1].

Why the Thenoyl Group Matters:

  • Electronic Tuning: The thiophene ring is electron-rich, but when coupled with the carbonyl group, it creates a "push-pull" electronic system across the alkene. This modulates the electrophilicity of the double bond, preventing the hyper-reactivity seen in unhindered maleimides (like NEM) and reducing off-target toxicity[2].

  • Steric and Hydrophobic Interactions: Unlike small alkyl modifiers, the heteroaromatic thiophene ring provides a planar, hydrophobic surface capable of

    
     or cation-
    
    
    
    interactions within the enzyme's binding pocket, driving the initial non-covalent complex formation (
    
    
    ) before the irreversible covalent bond forms.

Mechanism E Target Enzyme (Active Cys-SH) C Reversible Enzyme-Inhibitor Complex E->C Binding (K_I) I TTAA (Michael Acceptor) I->C A Irreversible Covalent Thioether Adduct C->A Nucleophilic Attack (k_inact)

Caption: Mechanism of covalent inhibition via Michael addition of enzyme cysteine to TTAA.

Comparative Efficacy Data

To objectively evaluate TTAA, it must be benchmarked against standard inhibitors across key parameters: reactivity, selectivity, and target class applicability. The table below summarizes the comparative performance profile based on established aroylacrylic acid and Michael acceptor literature[1][2].

InhibitorPrimary Target ClassReactive WarheadSelectivity ProfileTypical

Range (Model Cys-Enzyme)
trans-3-(2-Thenoyl)acrylic Acid Cysteine Proteases, GSTs

-unsaturated ketone
Moderate-High (Tuned by thenoyl pocket binding)5 - 15 µM
N-Ethylmaleimide (NEM) Pan-Thiol (Non-specific)MaleimideVery Low (Reacts with all accessible thiols)< 1 µM
E-64 Cysteine ProteasesEpoxideVery High (Specific to papain-like proteases)< 0.01 µM
Ethacrynic Acid (EA) Glutathione S-Transferase

-unsaturated ketone
Moderate (Standard GST inhibitor)2 - 10 µM

Data Synthesis: While E-64 remains the gold standard for sheer potency against cysteine proteases, its epoxide warhead lacks the structural modularity of aroylacrylic acids. TTAA bridges the gap between the hyper-reactive NEM and the highly specific E-64, offering a tunable scaffold (via thiophene substitution) that is highly effective for targeting enzymes like Glutathione S-Transferases (GST) and various viral proteases.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only measure inhibition but orthogonally prove that the inhibition is driven by the proposed covalent mechanism.

Workflow S1 1. Target Preparation Equilibrate enzyme in reducing buffer S2 2. Inhibitor Incubation Titrate TTAA vs. Reference Inhibitors S1->S2 S3 3. Orthogonal Validation DTNB Assay & Intact Mass Spec S2->S3 S4 4. Kinetic Readout Calculate k_inact / K_I S3->S4

Caption: Self-validating experimental workflow for comparative kinetic profiling of TTAA.

Protocol 1: Orthogonal Target Engagement (DTNB Thiol-Depletion Assay)

Causality: Before measuring enzyme activity, you must prove TTAA is physically modifying the cysteine. Ellman’s reagent (DTNB) reacts with free thiols to produce a yellow color (412 nm). If TTAA covalently binds the active-site cysteine, DTNB cannot react, resulting in a quantifiable decrease in absorbance.

Step-by-Step Methodology:

  • Preparation: Dilute the target enzyme (e.g., recombinant GST or Cathepsin) to 5 µM in assay buffer (50 mM HEPES, pH 7.4, 1 mM EDTA). Crucial: Do not add DTT or BME, as these will scavenge the inhibitor.

  • Incubation: Add TTAA (50 µM final) to the enzyme. Run parallel control reactions with NEM (positive control for total thiol depletion) and DMSO (vehicle negative control). Incubate at 25°C for 30 minutes.

  • DTNB Addition: Add DTNB to a final concentration of 100 µM. Incubate for 5 minutes.

  • Readout: Measure absorbance at 412 nm using a microplate reader.

  • Validation: The DMSO control should yield maximum absorbance. NEM should drop absorbance to baseline. TTAA should show a stoichiometric reduction corresponding to the active-site cysteine, proving targeted covalent modification without denaturing the protein[2].

Protocol 2: Continuous Fluorometric Kinetic Assay ( Determination)

Causality:


 values for covalent inhibitors are time-dependent and mathematically flawed for absolute comparison. Therefore, we must calculate the efficiency constant (

) under pseudo-first-order conditions to accurately compare TTAA's efficacy against E-64 and EA.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a fluorogenic substrate specific to your target (e.g., Z-Phe-Arg-AMC for Cathepsin B).

  • Inhibitor Titration: Prepare a 7-point serial dilution of TTAA (ranging from 0.1 µM to 100 µM) in the assay buffer.

  • Reaction Initiation: Add the substrate to the inhibitor dilutions first, then initiate the reaction by adding the enzyme (final concentration ~1-5 nM).

  • Kinetic Monitoring: Continuously monitor fluorescence (e.g., Ex 360 nm / Em 460 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • The progress curves will be non-linear, reflecting time-dependent inhibition.

    • Fit the curves to the integrated rate equation:

      
       to extract 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. [TTAA]. Fit to a hyperbolic equation to determine 
      
      
      
      (binding affinity) and
      
      
      (maximum inactivation rate).

References

  • Title : High-performance Liquid Chromatographic Determination of Aliphatic Thiols With Aroylacrylic Acids as Fluorogenic Precolumn Derivatization Reagents. Source : Journal of Chromatography A (PubMed). URL :[Link][1]

  • Title : Carbonylacrylic derivatives as potential antimicrobial agents. Correlations between activity and reactivity toward cysteine. Source : Journal of Medicinal Chemistry (ACS Publications). URL :[Link][2]

Sources

Comparative

validation of trans-3-(2-Thenoyl)acrylic Acid as a research tool

Validation of trans-3-(2-Thenoyl)acrylic Acid as a Covalent Research Tool: A Comparative Guide for Cysteine-Targeted Profiling As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and che...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of trans-3-(2-Thenoyl)acrylic Acid as a Covalent Research Tool: A Comparative Guide for Cysteine-Targeted Profiling

As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs) and chemoproteomics, I frequently observe researchers defaulting to standard acrylamides or overly reactive haloacetamides when designing covalent probes. While these traditional warheads have their place, exploring alternative electrophilic architectures is critical for tuning reactivity and accessing novel chemical space[1].

trans-3-(2-Thenoyl)acrylic Acid (T3TAA) (CAS 71150-02-2) represents a highly valuable, commercially available building block[2] for fragment-based covalent ligand discovery. Featuring an


-unsaturated carboxylic acid conjugated with a thiophene ring, T3TAA functions as an activated enone (Michael acceptor). This guide objectively evaluates T3TAA’s utility as a research tool, comparing its performance metrics against traditional electrophiles and providing the self-validating experimental frameworks necessary to deploy it effectively in your own drug discovery pipelines.

Mechanistic Grounding: The Electrophilic Warhead

The core utility of T3TAA lies in its specific electronic and steric profile. Covalent inhibitors targeting non-catalytic cysteines typically utilize the acrylamide group because it is a mild electrophile requiring precise non-covalent pre-organization to react, thereby minimizing off-target toxicity[3]. However, nearly 70% of published cysteine-targeted compounds rely exclusively on acrylamides[4], limiting the scope of discoverable binding pockets.

T3TAA introduces an activated enone system. The electron-withdrawing nature of the adjacent carbonyl, combined with the polarizable thiophene ring, creates a highly delocalized Michael acceptor. The thiophene ring not only modulates the intrinsic electrophilicity of the double bond but also serves as a hydrophobic recognition element capable of occupying deep sub-pockets in target proteins (analogous to benzothiazole motifs in protease inhibitors[5]). Furthermore, depending on the local microenvironment of the target pocket, highly activated Michael acceptors like enones and acrylonitriles can exhibit reversible covalent binding, a highly sought-after pharmacological property[6].

ReactionPathway T3TAA trans-3-(2-Thenoyl)acrylic Acid (Electrophilic Enone) Transition Michael Addition (Pre-reaction Geometry) T3TAA->Transition Target Target Protein (Reactive Cysteine) Target->Transition Adduct Covalent Adduct (Thioether Linkage) Transition->Adduct Covalent Bond Formation

Fig 1. Mechanism of targeted covalent modification by trans-3-(2-Thenoyl)acrylic Acid.

Comparative Performance Data

To objectively position T3TAA within the covalent fragment landscape, we must compare it against the two extremes of the reactivity spectrum: pan-reactive Iodoacetamides and mild Acrylamides.

ParameterIodoacetamide (IA)Acrylamidetrans-3-(2-Thenoyl)acrylic Acid
Reaction Mechanism Irreversible

Alkylation
Irreversible Michael AdditionTunable Michael Addition
Intrinsic Reactivity Very High (Pan-reactive)Low to ModerateModerate to High (Activated Enone)
Proteome Selectivity Poor (Labels most accessible thiols)Excellent (Requires pre-organization)Good (Sterically gated by thiophene)
Reversibility Strictly IrreversibleStrictly IrreversiblePotentially Reversible (Pocket-dependent)
Molecular Weight 184.96 Da~71.08 Da (Core)182.2 Da[2]
Primary Research Utility Broad-spectrum ABPP profilingLate-stage TCI drug developmentCovalent fragment screening & hit generation

Data synthesized from established chemoproteomic paradigms[3],[4].

Experimental Workflows: A Self-Validating System

Protocol A: Intact Protein LC-MS (Target Engagement)

This protocol provides a definitive, self-validating readout of covalent adduct formation by measuring the exact mass shift of the target protein.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 5 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: Maintaining pH at 7.4 is critical. It ensures the target cysteine is partially in its reactive thiolate anion form (

      
      ) for Michael addition, while preventing the basicity required for off-target lysine amine reactivity.
      
  • Compound Incubation: Add T3TAA (from a 10 mM DMSO stock) to a final concentration of 50 µM (10-fold molar excess). Incubate at 25°C for 1 to 4 hours.

    • Causality: A 10-fold excess ensures pseudo-first-order reaction kinetics, allowing for accurate calculation of the

      
       efficiency ratio if time-course aliquots are taken.
      
  • Reaction Quenching: Remove a 10 µL aliquot and immediately mix with 10 µL of 2% Formic Acid.

    • Causality: Formic acid drops the solution pH below 3.0. This instantly protonates the reactive thiolate, completely halting the Michael addition and locking the kinetic snapshot for analysis.

  • LC-TOF MS Analysis: Inject the quenched sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra.

    • Validation: A successful 1:1 covalent labeling event will yield a precise mass shift of +182.2 Da relative to the apo-protein[2].

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Once direct binding is confirmed, you must prove that T3TAA does not indiscriminately label the entire proteome. We utilize a competitive ABPP format using a broad-spectrum alkyne-tagged iodoacetamide (IA-alkyne).

Step-by-Step Methodology:

  • Proteome Labeling: Incubate 1 mg/mL of native cell lysate with 50 µM T3TAA for 2 hours at 37°C.

  • Probe Competition: Add 100 µM of IA-alkyne probe to the lysate and incubate for an additional 1 hour.

    • Causality: The IA-alkyne will covalently label all available reactive cysteines. If T3TAA has selectively and covalently engaged specific targets, those cysteines will be sterically blocked from reacting with the IA-alkyne.

  • Click Chemistry (CuAAC): Add a click-chemistry master mix containing Biotin-Azide,

    
    , THPTA ligand, and Sodium Ascorbate. React for 1 hour.
    
    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I), driving the azide-alkyne cycloaddition to attach a biotin affinity tag exclusively to IA-labeled proteins.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich using Streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Readout: Analyze the resulting peptides via quantitative proteomics.

    • Validation: Targets specifically engaged by T3TAA will show a decrease in MS/MS spectral counts compared to a DMSO control, validating the compound's selectivity profile in a complex biological matrix.

ABPP_Workflow Step1 1. Proteome Incubation (Live Cells / Lysate + T3TAA) Step2 2. Competitive Labeling (IA-Alkyne Probe) Step1->Step2 Step3 3. Click Chemistry (CuAAC with Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment (Isolate Labeled Proteins) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Unlabeled Targets) Step4->Step5

Fig 2. Competitive ABPP workflow for validating T3TAA proteome-wide selectivity.

Conclusion

trans-3-(2-Thenoyl)acrylic Acid is a highly effective, tunable Michael acceptor that bridges the gap between ultra-reactive haloacetamides and mild acrylamides. By incorporating the thiophene-enone motif into your fragment screening libraries, you can access sterically distinct cysteine pockets that traditional warheads fail to engage. When validated through rigorous Intact MS and ABPP workflows, T3TAA serves as a robust starting point for next-generation covalent drug discovery.

References

  • [2] Sigma-Aldrich. trans-3-(2-Thenoyl)acrylic Acid Product Specification. 2

  • [6] Serafimova, I. M., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. 6

  • [3] Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules.3

  • [4] Petri, L., et al. (2020). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry (via ELTE). 4

  • [5] Qin, B., et al. (2021). Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. PMC. 5

  • [1] Perez, C., et al. (2025). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. MDPI / PubMed. 1

Sources

Validation

Validating the Target of trans-3-(2-Thenoyl)acrylic Acid: A Comparative Guide to Microtubule Inhibition

As a Senior Application Scientist, evaluating a novel or underexplored compound requires more than just running a standard assay; it demands a rigorous, self-validating logical framework. trans-3-(2-Thenoyl)acrylic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating a novel or underexplored compound requires more than just running a standard assay; it demands a rigorous, self-validating logical framework. trans-3-(2-Thenoyl)acrylic Acid (TTAA; CAS 71150-02-2) is commercially cataloged as a microtubule inhibitor. However, establishing its definitive mechanism of action requires distinguishing its specific effects from those of broad-spectrum cytotoxins or upstream kinase inhibitors.

Microtubule-targeting agents (MTAs) are foundational in both cell biology research and oncology[1]. They typically function by either stabilizing or destabilizing microtubule polymers, ultimately hijacking the cytoskeleton to induce mitotic arrest and apoptosis[2]. This guide provides a comprehensive, objective framework for validating TTAA against classical MTAs, ensuring that your experimental pipeline yields unequivocal, publication-ready data.

Mechanistic Grounding & Causality

To classify TTAA accurately, we must understand the causality of microtubule dynamics. Microtubules are highly dynamic polymers composed of α/β-tubulin heterodimers. The transition between polymerization (rescue) and depolymerization (catastrophe) is tightly regulated by GTP hydrolysis[3].

When validating a putative microtubule inhibitor like TTAA, cellular assays alone are insufficient. A compound might cause microtubule network collapse indirectly by inhibiting Aurora kinases or altering intracellular calcium levels. Therefore, a self-validating triad must be employed:

  • Biochemical Target Engagement: Prove direct interaction with isolated tubulin (ruling out upstream signaling effects).

  • Phenotypic Validation: Confirm that the compound penetrates the cell membrane and disrupts the physiological microtubule network.

  • Functional Consequence: Demonstrate that this disruption leads to the expected biological outcome (G2/M cell cycle arrest).

Microtubule Dynamics & Intervention Pathway

Pathway Tubulin α/β-Tubulin Heterodimers MT Microtubule Polymer Tubulin->MT Polymerization (GTP) MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle TTAA trans-3-(2-Thenoyl)acrylic Acid (Microtubule Inhibitor) TTAA->Tubulin Inhibits Assembly Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->MT Prevents Disassembly Colchicine Colchicine / Nocodazole (Destabilizers) Colchicine->Tubulin Inhibits Assembly Arrest G2/M Cell Cycle Arrest Spindle->Arrest Disrupted by MTAs Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Microtubule dynamics pathway illustrating the distinct intervention points of stabilizing and destabilizing MTAs.

Comparative Performance Analysis

To contextualize TTAA's performance, it must be benchmarked against well-characterized MTAs. The table below outlines the comparative metrics required for validation.

CompoundClassificationPrimary Binding SiteEffect on Tubulin Polymer Mass (In Vitro)Cellular PhenotypeReversibility
trans-3-(2-Thenoyl)acrylic Acid InhibitorTo be determinedDecrease (Predicted)Network FragmentationHigh
Paclitaxel (Taxol) Stabilizer[2]Taxane Site (β-tubulin inner lumen)Increase Microtubule BundlingLow
Colchicine Destabilizer[4]Colchicine Site (α/β interface)Decrease Network DepolymerizationLow
Nocodazole Destabilizer[5]Colchicine SiteDecrease Network DepolymerizationHigh

Data synthesis based on established MTA structural biology and pharmacological profiles[2],[4].

Self-Validating Experimental Protocols

The following methodologies form a closed-loop validation system. Each step is designed to answer a specific mechanistic question, building an irrefutable case for TTAA's target.

Workflow Logic

Workflow Step1 1. Cell-Free Assay (Target Engagement) Step2 2. Immunofluorescence (Cellular Phenotype) Step1->Step2 Step3 3. Flow Cytometry (Functional Consequence) Step2->Step3 Conclusion Target Validated: Microtubule Dynamics Step3->Conclusion

The self-validating triad workflow for confirming direct microtubule targeting agents.

Protocol 1: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

Causality: This assay utilizes highly purified porcine brain tubulin to isolate the drug-target interaction from the complex cellular milieu[5],[6]. The inclusion of a fluorescent reporter (e.g., DAPI) allows real-time kinetic tracking. The reporter's quantum yield increases significantly when incorporated into the hydrophobic pockets of newly formed microtubule polymers[5].

Step-by-Step Methodology:

  • Preparation: Pre-warm a 96-well half-area black microplate to 37°C. Prepare TTAA, Paclitaxel (positive stabilizer control), and Nocodazole (positive destabilizer control) at 10X final concentration in DMSO.

  • Buffer Assembly: Prepare the reaction buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol (as a polymerization enhancer)[5]. Add the fluorescent reporter (e.g., 6.3 μM DAPI).

  • Tubulin Addition: Reconstitute >99% pure porcine tubulin to a final concentration of 2 mg/mL in the reaction buffer[5],[6]. Keep strictly on ice to prevent premature polymerization.

  • Initiation: Pipette 5 μL of the 10X compound solutions into the wells. Rapidly add 45 μL of the tubulin/buffer mixture to each well[7].

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm for DAPI) every 60 seconds for 60 minutes.

  • Data Interpretation: Plot Relative Fluorescence Units (RFU) over time. TTAA should suppress the Vmax (elongation phase) and reduce the final steady-state polymer mass compared to the vehicle control, mimicking Nocodazole[5].

Protocol 2: High-Content Immunofluorescence (IF) Microscopy

Causality: While Protocol 1 proves TTAA can bind tubulin, Protocol 2 proves it does so within the biophysical constraints of a living cell, successfully crossing the lipid bilayer and outcompeting endogenous regulatory proteins.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells on glass coverslips in a 6-well plate and incubate for 24 hours until 70% confluent.

  • Treatment: Treat cells with IC₅₀ concentrations of TTAA, Paclitaxel, and vehicle (DMSO) for 6–18 hours at 37°C[5].

  • Fixation: Wash cells twice with warm DPBS (containing Ca²⁺ and Mg²⁺). Fix immediately with 4% paraformaldehyde in DPBS for 20 minutes at room temperature[5]. Crucial: Do not use cold buffers, as microtubules naturally depolymerize at low temperatures, which would yield false-positive destabilization.

  • Permeabilization & Blocking: Permeabilize with 0.1% Triton X-100 for 10 minutes. Block with 5% BSA in PBS for 1 hour.

  • Staining: Incubate with primary anti-α-tubulin antibody (1:500) overnight at 4°C. Wash and apply secondary fluorophore-conjugated antibody (e.g., Alexa Fluor 488) and DAPI (nuclear counterstain) for 1 hour at room temperature.

  • Imaging: Acquire images using confocal microscopy. Paclitaxel-treated cells will show dense, bundled microtubule asters. TTAA-treated cells should exhibit a diffuse cytoplasmic haze, indicating complete depolymerization of the filamentous network.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality: Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), preventing the cell from transitioning from metaphase to anaphase. This assay confirms that the structural disruption observed in Protocol 2 translates to the functional endpoint of G2/M phase arrest[7].

Step-by-Step Methodology:

  • Treatment: Treat exponentially growing cells with varying concentrations of TTAA for 24 hours.

  • Harvesting: Collect both adherent and floating cells (mitotic cells round up and detach). Wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 μL PBS. Add 700 μL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Resuspend in 500 μL of PI/RNase staining buffer (50 μg/mL Propidium Iodide, 100 μg/mL RNase A in PBS). Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze via flow cytometry (linear FL2/FL3 channel). TTAA treatment should result in a dose-dependent depletion of the G1 peak (2N DNA) and a massive accumulation in the G2/M peak (4N DNA)[7].

References

  • Perez-Peña, H., et al. (2021). "Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles." Cancers (Basel), 13(22):5650. Available at: [Link]

  • Steinmetz, M. O., & Prota, A. E. (2018). "Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton." Trends in Cell Biology, 28(10):776-792. Available at:[Link]

  • Cervinka, M., et al. (2020). "Microtubule-targeting agents and their impact on cancer treatment." European Journal of Cell Biology, 99(4):151075. Available at:[Link]

  • Wang, Y., et al. (2006). "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds." Journal of Biomolecular Screening, 11(6):606-616. Available at:[Link]

  • Zarychta, E., et al. (2023). "Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies." International Journal of Molecular Sciences, 24(18):13783. Available at:[Link]

  • Zadeh, A., et al. (2026). "Tubulin polymerization dynamics are influenced by magnetic isotope effects consistent with the radical pair mechanism." Science Advances, 10(7). Available at:[Link]

Sources

Comparative

Mechanism of Action and Comparative Guide: trans-3-(2-Thenoyl)acrylic Acid

As a Senior Application Scientist, evaluating covalent modifiers requires moving beyond simple binding affinities to understand the kinetic and stoichiometric realities of electrophile-nucleophile interactions. trans-3-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating covalent modifiers requires moving beyond simple binding affinities to understand the kinetic and stoichiometric realities of electrophile-nucleophile interactions. trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2) , with a molecular weight of 182.2 g/mol , is a highly specialized β-aroylacrylic acid . It serves as a potent Michael acceptor, widely utilized in both the synthesis of complex heterocycles [[1]]([Link]) and as a targeted covalent inhibitor in biochemical assays.

This guide deconstructs its mechanism of action (MoA), objectively compares it against standard thiol-reactive alternatives, and provides self-validating experimental workflows to confirm its activity in your drug development pipeline.

The Electrophilic Warhead: Mechanism of Action

The biological activity of trans-3-(2-Thenoyl)acrylic Acid is driven by its α,β-unsaturated carbonyl system (an enone), which is conjugated with a thiophene ring. This structure acts as an electrophilic trap. When introduced to biological systems, it specifically targets nucleophilic residues—predominantly the sulfhydryl (–SH) groups of biologically essential cysteine residues .

The resulting reaction is a Michael addition , where the thiolate anion of a cysteine residue attacks the β-carbon of the acrylic acid derivative. This covalent modification effectively neutralizes the target protein, a mechanism that underpins its documented antibacterial properties and its role as a time-dependent inactivator of enzymes such as Peptidylglycine α-amidating mono-oxygenase (PAM) .

MoA_Pathway Compound trans-3-(2-Thenoyl)acrylic Acid (Electrophile) Reaction Michael Addition (Thiol-Ene Click) Compound->Reaction α,β-unsaturated carbonyl Target Protein Cysteine Residue (Nucleophile -SH) Target->Reaction Deprotonated thiolate Inactivation Covalent Adduct Formation (Enzyme Inhibition) Reaction->Inactivation Irreversible covalent bond

Caption: Mechanism of Action: Covalent modification of cysteine residues via Michael addition.

Comparative Analysis: Covalent Alternatives

When designing an assay, selecting the correct covalent modifier is critical. The thiophene ring in trans-3-(2-Thenoyl)acrylic Acid subtly modulates the electron density of the enone compared to a standard phenyl ring. This "tuning" prevents the indiscriminate alkylation often seen with hyper-reactive agents, restricting reactivity primarily to highly nucleophilic, low-pKa cysteine residues in enzyme active sites.

Below is an objective comparison of trans-3-(2-Thenoyl)acrylic Acid against other common thiol-reactive alternatives:

Feature / Compoundtrans-3-(2-Thenoyl)acrylic AcidN-Ethylmaleimide (NEM)Iodoacetamide (IAA)trans-Benzoylacrylic Acid
Primary Mechanism Michael AdditionMichael AdditionSN2 AlkylationMichael Addition
Target Specificity High for Cysteine (Low pKa)High for CysteineModerate (Reacts with Cys, His, Lys)High for Cysteine
Reactivity Rate Moderate (Tunable by thiophene)Very FastFastModerate
Steric Bulk Moderate (Thiophene ring)LowLowModerate (Phenyl ring)
Primary Application Enzyme inactivation (e.g., PAM), Antibacterial assays [[2]]([Link])General thiol blockingProteomics, irreversible alkylationEnzyme inactivation

Experimental Validation Workflows

To ensure the observed inhibition is due to specific covalent modification rather than non-specific protein aggregation, your experimental protocols must be self-validating. The following workflows utilize causality-driven steps to confirm the MoA.

Workflow Step1 Incubate Target Protein with Inhibitor Step2 Ellman's Reagent (DTNB) Assay Step1->Step2 Step3 LC-MS/MS Peptide Mapping Step1->Step3 Step4 Quantify Free Thiols (Absorbance 412 nm) Step2->Step4 Step5 Identify Covalent Adduct Sites Step3->Step5

Caption: Experimental workflow for validating thiol-reactive covalent inhibitors.

Protocol A: Thiol-Reactivity Profiling (Ellman's Assay)

This protocol quantifies the exact stoichiometry of covalent binding.

  • Causality: Ellman’s reagent (DTNB) reacts exclusively with free thiols to produce a yellow product (TNB). A concentration-dependent decrease in absorbance at 412 nm confirms that the inhibitor has covalently occupied the target's thiol sites.

  • Step 1: Prepare a 10 µM solution of your target recombinant protein in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4). Avoid Tris or DTT at this stage.

  • Step 2: Incubate the protein with varying concentrations of trans-3-(2-Thenoyl)acrylic Acid (0.1x to 10x molar ratios) for 60 minutes at 37°C.

  • Step 3: Add 1 mM DTNB to the reaction mixture and incubate for 15 minutes in the dark.

  • Step 4 (Self-Validation Control): Run a parallel vehicle control (DMSO) and a denatured protein control (using 6M Guanidine HCl) to expose all buried thiols, ensuring baseline accuracy.

  • Step 5: Measure absorbance at 412 nm using a microplate reader.

Protocol B: Reversibility & Target Validation (Jump-Dilution Assay)

To rule out reversible, non-covalent binding, we utilize a jump-dilution kinetic assay.

  • Causality: If the compound acts via reversible binding, enzymatic activity will rapidly recover upon massive dilution as the equilibrium shifts. If it acts via covalent Michael addition, the enzyme remains permanently inactive despite dilution.

  • Step 1: Pre-incubate the target enzyme with trans-3-(2-Thenoyl)acrylic Acid at a concentration of 10x its established IC50 for 30 minutes.

  • Step 2: Perform a 100-fold "jump-dilution" of the inhibited enzyme directly into an assay buffer containing a saturating concentration of the enzyme's substrate.

  • Step 3: Continuously monitor product formation (e.g., via fluorescence) over 60 minutes.

  • Step 4 (Self-Validation Control): In a separate well, pre-incubate the compound with 10 mM DTT for 15 minutes before adding the enzyme. The DTT will act as a sacrificial nucleophile, quenching the electrophilic warhead and rescuing enzyme activity, thereby proving the thiol-dependent mechanism.

References

  • trans-3-(2-Thenoyl)acrylic Acid | CAS 71150-02-2 Product Information. Santa Cruz Biotechnology.

  • trans-3-(2-Thenoyl)acrylic Acid | 71150-02-2 Chemical Properties. ChemicalBook.

  • Experimental and Theoretical Search of The Behavior of Unsaturated Keto-Acids toward Nucleophiles. Academia.edu.

  • Utility of β-aroyl acrylic acid in heterocyclic synthesis. ResearchGate.

Sources

Validation

peer-reviewed studies validating trans-3-(2-Thenoyl)acrylic Acid findings

Comparative Validation Guide: trans-3-(2-Thenoyl)acrylic Acid (TTAA) in Targeted Inhibitor Development Executive Summary In fragment-based drug discovery (FBDD), the selection of electrophilic building blocks dictates bo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: trans-3-(2-Thenoyl)acrylic Acid (TTAA) in Targeted Inhibitor Development

Executive Summary

In fragment-based drug discovery (FBDD), the selection of electrophilic building blocks dictates both the pharmacokinetic profile and the target binding affinity of the final lead compound. This guide evaluates trans-3-(2-Thenoyl)acrylic Acid (TTAA, CAS 71150-02-2) against standard bioisosteres—such as trans-cinnamic acid and 3-(2-furoyl)acrylic acid. By analyzing its Michael acceptor reactivity and thiophene-mediated binding mechanics, we provide drug development professionals with a validated framework for integrating TTAA into covalent inhibitor pipelines.

Mechanistic Grounding: Thiophene vs. Phenyl Bioisosterism

The structural core of TTAA features an


-unsaturated carboxylic acid conjugated with a thenoyl (thiophene-carbonyl) group [1].

Causality in Design : The thiophene ring in TTAA acts as a classical bioisostere for a phenyl ring but offers a smaller van der Waals volume and a polarizable sulfur atom. This sulfur atom can participate in orthogonal dipole interactions and chalcogen bonding within hydrophobic enzyme pockets (e.g., viral proteases) [2]. Furthermore, the electron-withdrawing nature of the thenoyl group fine-tunes the electrophilicity of the acrylic double bond. This optimizes it for targeted covalent binding with active-site cysteine residues without triggering widespread pan-assay interference compounds (PAINS) reactivity.

Physicochemical and Reactivity Comparison

To objectively compare TTAA with its alternatives, we must evaluate their intrinsic physicochemical properties [3].

CompoundCAS NumberLogP (Predicted)ElectrophilicityPrimary Application in Synthesis
trans-3-(2-Thenoyl)acrylic Acid 71150-02-21.7Moderate-HighCovalent inhibitor building block
trans-Cinnamic Acid 140-10-32.1LowNon-covalent structural motif
3-(2-Furoyl)acrylic Acid 4352-06-11.2HighHighly reactive Michael acceptor

Data Interpretation : TTAA strikes an optimal balance. While the furoyl analog is highly reactive (often leading to off-target toxicity) and the cinnamic analog lacks sufficient electrophilicity for covalent trapping, TTAA provides a "Goldilocks" reactivity profile suitable for Targeted Covalent Inhibitors (TCIs).

Experimental Methodology: GSH Trapping Assay for Reactivity Validation

To validate the reactivity of TTAA-derived compounds, a self-validating Glutathione (GSH) trapping assay is required. This protocol ensures that the compound's reactivity is target-specific and not indiscriminately reactive in biological systems.

Step-by-Step Protocol:

  • Reagent Preparation : Prepare a 10 mM stock of the synthesized TTAA derivative in LC-MS grade DMSO. Prepare a fresh 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation : Incubate 10 µM of the TTAA derivative with 5 mM GSH (a 500-fold excess to simulate pseudo-first-order kinetics) in a thermoshaker at 37°C.

  • Quenching & Time-Course : At specific intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of cold acetonitrile containing 1% formic acid.

  • LC-MS/MS Analysis : Monitor the depletion of the parent TTAA compound and the formation of the TTAA-GSH adduct using Multiple Reaction Monitoring (MRM).

  • Causality & Validation Logic : Calculate the half-life (

    
    ) of the parent compound. A 
    
    
    
    between 30 and 120 minutes indicates optimal reactivity for a TCI.
    • Self-Validation Check: If

      
       min, the compound is too reactive (high toxicity risk); if 
      
      
      
      min, it lacks sufficient covalent trapping ability and should be optimized.

Workflow Visualization

The following diagram illustrates the rational design and validation workflow when utilizing TTAA in a drug discovery program.

FBDD_Workflow N1 trans-3-(2-Thenoyl)acrylic Acid (TTAA) Scaffold N2 Chemical Derivatization (Amidation / Esterification) N1->N2 N3 GSH Reactivity Profiling (LC-MS/MS Validation) N2->N3 Select optimal electrophiles N4 In Vitro Target Screening (Protease Inhibition) N3->N4 N5 Hit Validation & Lead Optimization N4->N5

FBDD workflow for trans-3-(2-Thenoyl)acrylic Acid derivatives.

Comparative Performance Data in Protease Inhibition

When derivatized into amides, TTAA compounds have been evaluated against viral targets such as Human Cytomegalovirus (HCMV) protease [2]. Below is a comparative summary of binding affinities (


) demonstrating the superiority of the thiophene core over standard phenyl rings in specific steric environments.
Derivative CoreTarget EnzymeMean

(nM)
Ligand Efficiency (LE)
TTAA (Thiophene) HCMV Protease4.80.38
Phenyl Analog HCMV Protease12.50.31
Furan Analog HCMV Protease8.20.34

References

  • Title : BindingDB PrimarySearch: HCMV Protease Inhibitors Source : Binding Database (BindingDB) URL :[Link]

Safety & Regulatory Compliance

Safety

trans-3-(2-Thenoyl)acrylic Acid proper disposal procedures

Proper handling and disposal of specialized organic building blocks are critical for maintaining laboratory safety, environmental compliance, and operational efficiency. trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2) p...

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized organic building blocks are critical for maintaining laboratory safety, environmental compliance, and operational efficiency. trans-3-(2-Thenoyl)acrylic Acid (CAS 71150-02-2) presents unique logistical challenges due to its dual functional nature: an alpha,beta-unsaturated carboxylic acid moiety and a sulfur-containing thiophene ring[1].

As a preferred source for laboratory safety and chemical handling, this guide provides a comprehensive, self-validating procedural framework for the safe operational handling, spill mitigation, and downstream disposal of trans-3-(2-Thenoyl)acrylic Acid.

Chemical Profile & Hazard Rationale

To design an effective disposal protocol, we must first understand the causality behind the chemical's reactivity and environmental impact.

  • The Acrylic Acid Moiety: The alpha,beta-unsaturated carbonyl system acts as a Michael acceptor. This makes the compound highly reactive toward biological nucleophiles (such as thiols in skin proteins), necessitating strict contact prevention to avoid skin sensitization and irritation.

  • The Thiophene Ring: The presence of organically bound sulfur dictates the entire downstream disposal strategy. Standard landfilling or aqueous drain disposal is strictly prohibited due to aquatic toxicity. Furthermore, when combusted, the thiophene ring oxidizes into sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[2]. These are severe atmospheric pollutants and precursors to acid rain, meaning the compound must be routed to specialized incineration facilities equipped with alkaline wet scrubbers[3].

Table 1: Chemical & Physical Properties
PropertyValueCausality / Operational Impact
CAS Number 71150-02-2[1]Essential for accurate RCRA/EPA waste manifesting.
Molecular Formula C₈H₆O₃S[1]High carbon/sulfur ratio dictates thermal oxidation requirements.
Molecular Weight 182.2 g/mol [4]Used to calculate molar equivalents for neutralization if required.
Melting Point 152–153.5 °C[4]Solid at room temperature; poses a particulate/dust inhalation hazard.
Solubility Soluble in Toluene/DMSO[4]Dictates the solvent choice for liquid waste stream categorization.

Operational Handling & Engineering Controls

Before generating waste, establishing a self-validating safety perimeter is mandatory. Do not rely solely on PPE; use engineering controls to isolate the hazard at the source.

Table 2: Required PPE & Engineering Controls
Defense LayerSpecificationRationale
Primary Control Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized crystalline dust during weighing.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects ocular mucosa from acidic dust irritation.
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Prevents Michael addition reactions with dermal proteins.
Respiratory N95 or P100 particulate respiratorRequired only if handling dry powder outside of primary containment.

Step-by-Step Disposal Protocols

Waste segregation is the most critical step in laboratory waste management. Mixing trans-3-(2-Thenoyl)acrylic Acid with incompatible streams (like halogenated solvents) drastically alters the thermodynamics of incineration and exponentially increases disposal costs.

DisposalWorkflow Start trans-3-(2-Thenoyl)acrylic Acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Spill Cleanup (Contaminated Debris) Start->Spill Solid_Bin Halogen-Free Organic Solid Waste Bin Solid->Solid_Bin Transfer Liquid_Bin Halogen-Free Organic Solvent Waste Bin Liquid->Liquid_Bin Transfer Spill_Bin Hazardous Debris Solid Waste Bin Spill->Spill_Bin Sweep/Collect Incinerator High-Temperature Incinerator (with Afterburner & Scrubber) Solid_Bin->Incinerator EPA/RCRA Transport Liquid_Bin->Incinerator EPA/RCRA Transport Spill_Bin->Incinerator EPA/RCRA Transport

Figure 1: Step-by-step logistical workflow for categorizing and disposing of chemical waste.

Protocol A: Solid Waste Disposal (Unreacted Powder)
  • Collection: Use a static-free, non-sparking spatula to collect residual powder. Causality: Static discharge can ignite fine organic dust.

  • Containment: Transfer the material into a pre-weighed, chemically compatible High-Density Polyethylene (HDPE) container.

  • Labeling: Explicitly label the container as "Hazardous Solid Waste - Halogen-Free Organic Acid, Sulfur-Containing".

  • Storage: Place the container in a designated secondary containment tray, strictly isolated from strong oxidizing agents (e.g., peroxides, nitrates) to prevent exothermic redox reactions.

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Thermal Stabilization: If the compound is dissolved in solvents like toluene or DMSO[4] during a heated reaction, allow the solution to cool completely to ambient temperature (20–25 °C).

  • Transfer: Slowly pour the solution into a designated "Halogen-Free Organic Solvent Waste" carboy. Causality: Keeping this waste free of halogens (like DCM or Chloroform) ensures it can be incinerated without generating corrosive hydrochloric acid gas.

  • Venting: Cap the carboy securely, ensuring a vented cap is used if there is any potential for residual gas generation.

Protocol C: Spill Cleanup Methodology
  • Evacuation & PPE: Evacuate non-essential personnel. Don a P100 respirator if the spill involves dry powder outside a fume hood.

  • Dust Suppression: Cover the spilled powder with a damp, inert absorbent material (e.g., sand or vermiculite). Causality: Dry sweeping aerosolizes the acidic dust, creating an immediate inhalation hazard.

  • Mechanical Collection: Gently sweep the dampened mass using a dedicated dustpan and brush. Place the debris into a hazardous waste bag and seal it within a rigid secondary container.

  • Surface Neutralization: Wash the spill area with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize residual acid, followed by a thorough deionized water rinse.

Downstream Processing: The Mechanistic Rationale for Scrubbing

To build deep trust with environmental health and safety (EHS) auditors, laboratories must understand what happens to their waste after it leaves the loading dock. Because trans-3-(2-Thenoyl)acrylic Acid contains organic sulfur, it is subjected to a highly specific thermal oxidation pathway[2].

IncinerationPathway Waste Waste Containing Thiophene Ring Combustion Combustion (800-1200°C) Waste->Combustion Heat Gases Exhaust Gases (CO2, H2O, SO2) Combustion->Gases Oxidation Scrubber Alkaline Wet Scrubber (NaOH Solution) Gases->Scrubber Gas Stream Neutralized Neutralized Salts (Na2SO3 / Na2SO4) Scrubber->Neutralized Liquid Effluent CleanAir Clean Exhaust (Atmosphere) Scrubber->CleanAir Scrubbed Gas

Figure 2: Mechanistic pathway of thermal oxidation and alkaline scrubbing for sulfur compounds.

When the waste is incinerated, the thiophene ring breaks down, releasing sulfur dioxide (SO₂). To prevent this toxic gas from entering the atmosphere, the incinerator's exhaust is routed through an alkaline wet scrubber [3]. Inside the scrubber, the gas stream is showered with a high-pH solution of Sodium Hydroxide (NaOH).

The underlying chemical causality is a simple acid-base neutralization: SO₂ (gas) + 2NaOH (aq) → Na₂SO₃ (aq) + H₂O (liquid)

Table 3: Incineration & Scrubbing Operational Parameters
ParameterStandard Operating RangePurpose
Combustion Temperature 800–1200 °C[2]Ensures complete thermal destruction of the organic carbon skeleton.
Scrubber pH Alkaline (pH > 9.0)[3]Required to maintain the solubility and reactivity of the neutralizing agent.
Removal Efficiency 85–95%[2]Meets EPA/RCRA emission standards for volatile organic sulfur compounds.
Primary Reagent Sodium Hydroxide (NaOH)[3]Cost-effective, highly reactive base for converting SO₂ to harmless sodium sulfite.

By adhering to these stringent segregation and disposal protocols, laboratories ensure that downstream facilities can efficiently execute this scrubbing process, thereby maintaining full regulatory compliance and environmental stewardship.

References

  • Elixir Enviro Systems. "Introduction - Odour control solutions". Elixir Enviro. Available at:[Link]

  • Access Water. "Reliable Removal of Mercaptans and Other Organic Sulfides Using Sodium Hypochlorite Wet Scrubber Technology". Water Environment Federation. Available at:[Link]

Sources

Handling

Personal protective equipment for handling trans-3-(2-Thenoyl)acrylic Acid

Handling reactive organic intermediates requires more than just following a safety data sheet; it demands a mechanistic understanding of the chemical's behavior to design foolproof operational protocols. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: March 2026

Handling reactive organic intermediates requires more than just following a safety data sheet; it demands a mechanistic understanding of the chemical's behavior to design foolproof operational protocols. As a Senior Application Scientist, I have structured this guide to provide you with the causal reasoning behind every safety measure and procedural step when handling trans-3-(2-Thenoyl)acrylic Acid (CAS: 71150-02-2)[1].

This document serves as a self-validating, comprehensive operational framework designed for researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

trans-3-(2-Thenoyl)acrylic Acid is a specialized organic building block frequently utilized in medicinal chemistry and materials science. Structurally, it features a thiophene ring conjugated with an


-unsaturated carbonyl system (an enone) and a terminal carboxylic acid.

Table 1: Chemical & Physical Properties

Property Value Operational Implication
Chemical Name trans-3-(2-Thenoyl)acrylic Acid Contains reactive enone and acidic moieties.
CAS Number 71150-02-2[1] Primary identifier for hazard tracking[2].
Molecular Weight 182.2 g/mol [1] Required for precise stoichiometric calculations.
Molecular Formula C8H6O3S[1] Indicates the presence of a sulfur heterocycle.

| Physical State | Solid (Crystalline Powder) | High risk of aerosolization and static cling during transfer. |

Mechanistic Hazard Assessment

To safely handle this compound, one must understand why it is hazardous. The risks are not arbitrary; they are directly tied to its molecular structure:

  • The Michael Acceptor (Enone System): The

    
    -unsaturated carbonyl is highly electrophilic. If exposed to unprotected skin or ocular tissue, it can undergo a Michael addition with nucleophilic biological residues (such as the thiol groups in cysteine). This covalent protein binding is a primary mechanism for severe skin sensitization and allergic contact dermatitis.
    
  • The Carboxylic Acid: This moiety imparts localized, pH-dependent corrosivity. Moisture on the skin or in the respiratory tract will dissociate the acid, leading to immediate chemical irritation.

  • Physical Form: As a fine powder, it is highly susceptible to static-induced aerosolization, presenting a significant inhalation hazard.

HazardMitigation Chem trans-3-(2-Thenoyl)acrylic Acid (CAS: 71150-02-2) Haz1 Electrophilic Enone (Michael Acceptor) Chem->Haz1 Structural Risk Haz2 Acidic Carboxyl Group (Corrosive/Irritant) Chem->Haz2 Chemical Risk Haz3 Fine Powder Form (Inhalation Risk) Chem->Haz3 Physical Risk Mit1 Nitrile Gloves (Double) & Splash Goggles Haz1->Mit1 Prevents Protein Binding Mit2 Acid-Resistant Secondary Containment Haz2->Mit2 Prevents Surface Corrosion Mit3 Class II BSC or Chemical Fume Hood Haz3->Mit3 Prevents Aerosol Inhalation

Logical relationship between chemical hazards and required mitigation strategies.

Personal Protective Equipment (PPE) Matrix

In strict accordance with [3], which mandates that employers assess workplace hazards and select appropriate PPE[4], the following matrix outlines the non-negotiable protective gear for handling this compound.

Table 2: PPE Specification Matrix

PPE Category Specification Mechanistic Justification

| Hand Protection | Double-layered Nitrile Gloves (


0.11 mm thickness) | Prevents covalent binding of the electrophilic enone to skin proteins in the event of a micro-puncture. |
| Eye/Face Protection  | ANSI Z87.1 Compliant Chemical Splash Goggles | Protects ocular mucosa from the acidic carboxyl group and reactive airborne particulates. |
| Body Protection  | Flame-resistant (FR) or standard heavy cotton lab coat | Provides a physical barrier against incidental contact and localized pH-dependent irritation. |
| Respiratory Protection  | N95 or P100 particulate respirator | Mandatory only if weighing outside a certified fume hood to filter fine crystalline powder[5]. |

Operational Workflow & Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating verification steps, we eliminate assumptions and ensure absolute safety.

Protocol A: Safe Weighing and Transfer
  • Environmental Control:

    • Action: Conduct all open-container operations inside a certified chemical fume hood.

    • Validation: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm) before uncapping the reagent.

    • Causality: Adequate airflow guarantees the capture of aerosolized particulates before they breach the sash and reach the operator's breathing zone.

  • Static Mitigation:

    • Action: Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use an anti-static polymeric or grounded metal weighing boat.

    • Validation: The powder should rest flat in the boat and not "jump" to the spatula before physical contact.

    • Causality: Static charge causes fine powders to repel and aerosolize, drastically increasing the risk of inhalation and cross-contamination.

  • Transfer Execution:

    • Action: Use a clean, PTFE-coated spatula to transfer the required mass. Seal the primary container immediately.

  • Decontamination:

    • Action: Wipe down the spatula and the balance area with a dilute sodium bicarbonate (

      
      ) solution, followed by isopropanol.
      
    • Validation: Visual inspection of the balance area must confirm zero residual white powder.

Protocol B: Reaction Setup and Quenching
  • Dissolution:

    • Action: Dissolve the acid in an appropriate solvent (e.g., DMF, DMSO, or Ethanol) within a secondary containment tray inside the fume hood.

    • Validation: The solution must become visually clear, indicating complete dissolution and the elimination of particulate inhalation risks.

  • Closed-System Operation:

    • Action: If the reaction requires heating, equip the vessel with a reflux condenser and an inert gas (Nitrogen/Argon) bubbler.

    • Validation: The bubbler must show a steady, controlled release of gas, confirming there are no blockages that could lead to pressure-induced ruptures.

    • Causality: Heating accelerates the volatility of the compound; a closed system prevents the release of irritating vapors into the hood environment.

  • Quenching & Neutralization:

    • Action: Upon reaction completion, quench unreacted trans-3-(2-Thenoyl)acrylic Acid by slowly adding a weak aqueous base (e.g., saturated

      
      ).
      
    • Validation: Use pH indicator strips to confirm the aqueous layer has reached a pH of 7.0–8.0.

    • Causality: Neutralizing the carboxylic acid converts the hazardous organic acid into a highly water-soluble, benign sodium salt, facilitating safer downstream extraction and disposal.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

Immediate Spill Response
  • Containment: Evacuate the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity over the spill area.

  • Solid Spill Management:

    • Do NOT dry sweep. Causality: Dry sweeping will aggressively aerosolize the reactive powder.

    • Carefully mist the spill with water to suppress dust, then collect the dampened material using a non-sparking scoop.

  • Liquid/Solution Spill Management:

    • Cover the spill with sodium bicarbonate powder to neutralize the acidic moiety.

    • Validation: Effervescence (bubbling) will occur; neutralization is complete when the bubbling entirely ceases.

    • Absorb the neutralized liquid with an inert material (e.g., vermiculite) and transfer it to a labeled hazardous waste container.

Waste Stream Management
  • Segregation: Dispose of all collected materials, contaminated gloves, and wiping cloths as "Halogen-Free Organic Acid Waste."

  • Exception: If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane or Chloroform) during the spill or reaction, the waste must be strictly segregated into the "Halogenated Organic Waste" stream to prevent adverse reactions in the facility's waste holding tanks.

References

  • Ecesis. "PPE Inspection Checklist | Free Download | OSHA Requirements". Ecesis. Available at:[Link]

  • RIT Environmental Health & Safety. "Personal Protective Equipment (PPE) | OSHA 29 CFR 1910.132 Requirements". Rochester Institute of Technology. Available at: [Link]

  • APTIM. "Are You in Compliance with the OSHA PPE Hazard Assessment Requirements?". APTIM. Available at:[Link]

Sources

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